Computational and structural studies reveal that motixafortide's high potency and long receptor occupancy result from its specific binding mode, which stabilizes CXCR4 in an inactive state.
The diagram below illustrates how this compound antagonism affects key CXCR4 structural motifs and downstream signaling.
The proposed molecular mechanism is supported by robust preclinical and clinical data demonstrating its functional impact.
Key methodologies from cited studies provide a framework for investigating this compound's mechanism.
| Methodology | Application & Purpose | Key Insights Generated |
|---|---|---|
| Unbiased All-Atom Molecular Dynamics (MD) Simulations [1] | Microsecond-long simulations of CXCR4 bound to this compound vs. CXCL12. | Revealed atomic-level interactions and conformational shifts (PIF, NPxxY motifs) stabilizing the inactive state. |
| Competitive Binding Assays [8] [3] | Measure ability of this compound to displace a labeled CXCR4 ligand. | Determined high binding affinity (IC₅₀ = 12 nM for analog HF51116; 0.42-4.5 nM for this compound). |
| Single-Particle Cryo-Electron Microscopy (Cryo-EM) [8] | High-resolution structure determination of CXCR4-ligand complexes. | Elucidated exact binding poses of antagonists within receptor's orthosteric pocket. |
| Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling [2] [7] | Correlate drug exposure with CD34+ cell count or bacterial burden. | Established link between CXCR4 blockade and stem cell mobilization/therapeutic efficacy. |
This compound represents a clinically validated, best-in-class CXCR4 antagonist whose mechanism is rooted in high-affinity binding and stabilization of the receptor's inactive conformation. Its application in stem cell mobilization is well-established, with emerging evidence supporting its potential in oncology and infectious disease by disrupting pathogenic CXCR4 signaling.
Motixafortide acts as a highly selective CXCR4 antagonist by competitively inhibiting the binding of the natural ligand, CXCL12 (SDF-1α) [1]. Its potent antagonism is characterized by several key features:
The diagram below illustrates the core mechanism of CXCR4 inhibition by this compound.
Figure 1: this compound competitively inhibits CXCL12 binding, stabilizing CXCR4 in its inactive state and blocking downstream signaling.
The in vitro characterization of CXCR4 inhibitors like this compound typically involves a panel of assays to assess binding and functional antagonism across different pathways [3].
The workflow for a comprehensive in vitro screening strategy integrating these assays is shown below.
Figure 2: A multi-assay screening strategy is used to fully characterize CXCR4 inhibitors, identifying balanced and biased antagonists.
This compound is distinguished from other CXCR4 inhibitors like the small molecule plerixafor (AMD3100) by its higher affinity and longer receptor occupancy [5]. The table below provides a comparative overview.
| Feature | This compound | Plerixafor (AMD3100) |
|---|---|---|
| Chemical Class | Synthetic cyclic peptide | Bicyclam small molecule [6] |
| Binding Affinity (Kᵢ) | 0.32 nM [5] | ~652 nM [5] |
| Key Binding Interactions | Six cationic residues with CXCR4 acidic pockets; two synthetic bulky moieties [2] | Two cyclam rings interacting with D²⁶² and E²⁸⁸ [6] |
| Receptor Occupancy | >48 hours [5] | Short-acting [5] |
| Therapeutic Application | Stem cell mobilization (approved); investigational in cancer immunotherapy [1] [7] | Stem cell mobilization (approved) [5] |
Motixafortide is a synthetic, cyclic peptide that acts as a high-affinity, selective antagonist of the C-X-C Chemokine Receptor 4 (CXCR4). Its mechanism is characterized by the following:
The following diagram illustrates the CXCR4/CXCL12 signaling pathway and how this compound inhibits it.
Mechanism of CXCR4 inhibition by this compound. This compound binds CXCR4, blocking CXCL12-mediated signaling and its downstream effects.
The therapeutic effects of this compound, stemming from CXCR4 inhibition, have been evaluated in both hematologic and oncologic settings. The key findings are summarized in the table below.
| Study Model / Indication | Key Findings / Endpoints | Proposed Mechanism in Context |
|---|---|---|
| Preclinical: Computational & *In Vitro | Molecular dynamics simulations confirm stabilization of CXCR4 inactive state; high affinity (Kᵢ 0.32 nM) and long receptor occupancy (>48 h) [3] [1]. | Antagonism blocks CXCL12/CXCR4 axis, which is central to cell retention and migration. |
| Clinical: Multiple Myeloma (GENESIS Phase 3) | Primary endpoint: 92.5% of patients collected ≥6×10⁶ CD34+ cells/kg within 2 apheresis sessions vs. 26.2% with placebo+G-CSF. Secondary endpoint: 88.8% achieved goal in 1 session vs. 9.5% (placebo) [1]. | Disrupts CXCR4-mediated retention of hematopoietic stem and progenitor cells (HSPCs) in bone marrow, mobilizing them to peripheral blood for collection [1] [5]. |
| Clinical: Pancreatic Cancer (CheMo4METPANC Phase 2) | In a pilot phase (N=11), the combination showed ORR 64% and DCR 91%. 4 of 11 patients were progression-free >1 year [6] [7]. Analysis of biopsies showed increased CD8+ T-cell tumor infiltration in all patients [6]. | Modulates tumor microenvironment: blocks CXCR4 on immune cells, reducing sequestration and enhancing infiltration of cytotoxic T-cells into tumors [6] [2]. |
While the search results do not contain full laboratory protocols, they highlight key methodological approaches used in this compound studies.
The data positions this compound as a versatile therapeutic agent targeting the CXCR4/CXCL12 axis. Its high affinity and long receptor occupancy may offer a clinical advantage [1] [2]. The ability to mobilize primitive hematopoietic stem cells and simultaneously modulate the tumor immune microenvironment underscores its dual-function potential across disparate disease states [1] [6].
Based on the search results, the following detailed preclinical information is currently lacking and may require consultation of specialized scientific databases or original publications:
Motixafortide is a synthetic cyclic peptide that functions as a high-affinity antagonist (Kᵢ = 0.32 nM) of the CXCR4 receptor [1]. Its mechanism for hematopoietic stem and progenitor cell (HSPC) mobilization is based on disrupting the CXCL12/CXCR4 axis, a primary pathway responsible for retaining HSPCs within the bone marrow niche [1] [2].
The diagram below illustrates the core mechanism and key differentiators of this compound:
This compound blocks CXCR4 to mobilize HSPCs [1]
Key pharmacological differentiators of this compound include:
The GENESIS trial (NCT03246529), a phase 3, double-blind, placebo-controlled study, established the efficacy of this compound in combination with Granulocyte Colony-Stimulating Factor (G-CSF) for autologous transplantation in multiple myeloma patients [1] [3].
Table 1: Primary and Secondary Endpoints from the GENESIS Phase 3 Trial [1]
| Endpoint Description | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Odds Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Primary: Proportion of patients collecting ≥6.0 × 10⁶ CD34+ cells/kg in ≤2 aphereses | 92.5% | 26.2% | 53.3 (14.12 – 201.33) | < 0.0001 |
| Secondary: Proportion of patients collecting ≥6.0 × 10⁶ CD34+ cells/kg in 1 apheresis | 88.8% | 9.5% | 118.0 (25.36 – 549.35) | < 0.0001 |
Table 2: Kinetics of CD34+ Cell Mobilization in Peripheral Blood [1]
| Timepoint of Measurement | This compound + G-CSF | Placebo + G-CSF |
|---|---|---|
| Baseline (pre-G-CSF) | 1.5 cells/μL | 1.7 cells/μL |
| Post-G-CSF (pre-motixafortide/placebo) | 15.8 cells/μL | 12.0 cells/μL |
| Post-motixafortide/placebo (pre-apheresis) | 116.0 cells/μL | 19.0 cells/μL |
The trial demonstrated that the this compound combination enables rapid and highly efficient collection of optimal HSPC doses, reducing the need for multiple apheresis procedures [1].
The established clinical protocol for stem cell mobilization in multiple myeloma involves a specific sequence of G-CSF and this compound administration, followed by apheresis.
Standard this compound + G-CSF mobilization protocol [1]
Safety and Tolerability: The most common adverse reactions are transient, Grade 1/2 injection site reactions (including pain in 50% of patients, erythema in 27.5%, and pruritus in 21.3%) [1]. Systemic reactions like flushing, fatigue, headache, and shortness of breath can also occur [4].
A recent study proposed an enhanced premedication protocol ("MF-DEX") to manage these side effects, significantly reducing their incidence and severity. This protocol adds dexamethasone and montelukast to the standard premedication of antihistamines, H2 blockers, and acetaminophen [4].
Research on this compound for HSPC mobilization is expanding into new therapeutic areas, particularly where efficient collection of primitive stem cells is critical.
Sickle Cell Disease (SCD): A Phase 1 study (NCT06442761) is investigating this compound for mobilizing HSCs in SCD patients for gene therapy [5]. This is significant because G-CSF is generally unsafe in SCD due to risks of vaso-occlusive crises, and current plerixafor-based regimens often require multiple mobilization cycles to collect the high cell numbers needed for gene editing [2] [5]. This compound's potential to achieve this in fewer cycles could be transformative.
The CXCL12-CXCR4 axis is a chemokine-receptor pair critical in physiological processes and cancer pathogenesis [1] [2]. CXCR4, a G protein-coupled receptor (GPCR), binds exclusively to its ligand CXCL12 (Stromal Cell-Derived Factor-1 or SDF-1) [1] [3] [2]. This binding activates downstream signaling pathways that regulate cell survival, proliferation, migration, and adhesion [1] [2].
In cancer, this axis is hijacked to drive tumor progression, metastasis, and drug resistance [1] [4] [5]. CXCR4 overexpression in tumor cells and high CXCL12 expression in tissues like bone marrow, lymph nodes, and lungs create a concentration gradient, directing cancer cell metastasis to these organs [5] [2]. The table below summarizes key pathological roles.
| Pathological Role | Underlying Mechanism | Cancer/Tumor Context |
|---|---|---|
| Promotes Metastasis | Directs cell migration to CXCL12-secreting organs [5] | Over 20 cancer types (e.g., pancreatic, breast, lung) [5] |
| Enables Drug Resistance | Activates pro-survival pathways (PI3K/AKT, JAK/STAT); induces cancer stem cell (CSC) phenotype [4] [5] | Triple-negative breast cancer (TNBC) [4], hematological malignancies [5] |
| Mediates Immunosuppression | Recruits immunosuppressive cells (Tregs, MDSCs) to tumor microenvironment (TME) [5] | Pancreatic cancer [6] |
| Stem Cell Retention | Anchors hematopoietic stem/progenitor cells (HSPCs) in bone marrow via CXCL12 binding [7] | Multiple myeloma (limits stem cell collection for transplant) [7] [8] |
This compound disrupts the CXCL12-CXCR4 axis as a potent, selective antagonist. Its high-affinity binding prevents CXCL12 from activating the receptor, stabilizing CXCR4 in an inactive state.
This compound is a synthetic, 14-residue cyclic peptide engineered for high-affinity CXCR4 binding [9] [6]. Its structure includes six cationic (positively charged) residues and two bulky synthetic chemical moieties [9].
Molecular dynamics simulations reveal that this compound's cationic residues form strong charge-charge interactions with acidic residues on CXCR4, contributing to high-affinity binding and long receptor occupancy (>48 hours) [9]. The bulky moieties restrict conformational changes in key CXCR4 structural motifs (PIF and NPxxY) associated with GPCR activation, locking the receptor in an inactive state [9].
Compared to the endogenous agonist CXCL12, this compound binding favors CXCR4 conformations associated with its inactive state, while CXCL12 binding induces active-like conformations [9].
This compound binds CXCR4, stabilizing its inactive state and blocking CXCL12-mediated activation.
This compound exhibits outstanding pharmacological features contributing to its efficacy.
| Property | Value / Characterization | Significance |
|---|---|---|
| IC₅₀ (Potency) | 0.42 - 4.5 nM [7] | High potency; sub-nanomolar to low nanomolar range |
| Binding Affinity | High affinity with slow dissociation [7] | Long receptor occupancy (>72 hours in vitro) [7] |
| Plasma Protein Binding | >99% [7] | Extensive binding |
| Effective Half-life | ~2 hours (plasma) [7] | Short plasma half-life but prolonged receptor occupancy |
| Primary Elimination Route | Urine (as metabolites) [7] | Catabolized to smaller peptides/amino acids |
Understanding this compound's mechanism involves techniques ranging from molecular simulations to functional assays.
Unbiased All-Atom Molecular Dynamics (MD) Simulations [9]:
Workflow for experimentally characterizing this compound's mechanism of action.
This compound's mechanism translates directly into specific clinical applications, primarily in oncology and hematology.
Motixafortide is a cyclic peptide that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [1] [2]. Its mechanism can be broken down as follows:
The diagram below illustrates this competitive inhibition and the downstream effect on stem cell mobilization.
Competitive inhibition of the CXCL12/CXCR4 axis by this compound promotes stem cell mobilization.
The following tables summarize the key quantitative data on this compound's receptor binding, pharmacokinetics, and pharmacodynamic effects.
Table 1: Receptor Binding and Pharmacokinetic Parameters [1] [7]
| Parameter | Value | Details / Conditions |
|---|---|---|
| CXCR4 Binding Affinity (IC₅₀) | 0.42 – 4.5 nM | In vitro [1] |
| Inhibitory Constant (Kᵢ) | 0.32 nM | [5] |
| Receptor Occupancy | >72 hours | In vitro, starting at 3 nM (6.48 ng/mL) total plasma concentration [1] [7] [8] |
| Dissociation Rate (K𝒹) | 3.38 × 10⁻⁵ s⁻¹ | Slow dissociation rate [7] |
| Plasma Protein Binding | >99% | [1] [7] |
| Minimum Target Plasma Concentration | 800 ng/mL | Total concentration to achieve 3 nM free fraction [7] |
| Time to Peak Plasma (Tₘₐₓ) | 0.25 - 1.17 hours | After subcutaneous injection [1] [7] |
| Effective Half-Life | ~2 hours | In human plasma [1] |
Table 2: Pharmacodynamic Effects and Clinical Efficacy [7] [4] [5]
| Parameter | Effect with this compound + G-CSF | Effect with Placebo + G-CSF |
|---|---|---|
| Peak CD34+ Cell Mobilization | 116.0 cells/μL (in patients with MM, 12h post-dose) | 19.0 cells/μL (in patients with MM, 12h post-dose) |
| Mobilization Timeframe | Increase within 2 hours; peak at 12-16h; remains elevated for >24h [7] | Information not specified in search results |
| Patients collecting ≥6×10⁶ CD34+ cells/kg in 1 apheresis | 88.8% | 9.5% |
| Patients collecting ≥6×10⁶ CD34+ cells/kg in 2 aphereses | 92.5% | 26.2% |
For researchers aiming to replicate or build upon these findings, here are the methodologies for core experiments as cited in the literature.
In Vitro CXCR4 Receptor Occupancy and Dissociation [7]
Clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling [7]
The data reveals several features critical to this compound's clinical success:
Autologous hematopoietic stem cell transplantation (ASCT) remains a cornerstone in the treatment of multiple myeloma, with improved outcomes observed with infusion of optimal CD34+ cell doses (≥5-6×10⁶ cells/kg) [1]. However, a significant challenge persists as 40-50% of patients fail to mobilize sufficient CD34+ hematopoietic stem and progenitor cells (HSPCs) using granulocyte colony-stimulating factor (G-CSF) alone, particularly following modern induction regimens containing lenalidomide [1]. Motixafortide (Aphexda) is a novel, high-affinity cyclic peptide antagonist of CXCR4 that disrupts the CXCR4/CXCL12 axis critical for HSPC retention in bone marrow niches [2]. The phase 3 GENESIS trial demonstrated that the addition of a single dose of this compound to filgrastim significantly enhances the mobilization of CD34+ HSPCs, enabling 92.5% of patients to achieve the collection goal of ≥6×10⁶ CD34+ cells/kg within two apheresis sessions, compared to only 26.2% with placebo plus filgrastim [1]. This protocol outlines the evidence-based application of this combination for optimal HSPC mobilization.
The this compound and filgrastim regimen follows a specific, sequential schedule over 4-5 days, culminating in apheresis. Dosing is based on the patient's actual body weight [3] [4].
Table 1: Recommended Dosing Schedule for HSPC Mobilization
| Component | Dosage | Frequency and Route | Timeline | Additional Details |
|---|---|---|---|---|
| Filgrastim (G-CSF) | 10 mcg/kg | Once daily, SC | Days 1-4: Administer for 4 days prior to this compound. Day 5: Administer on the day of apheresis. | Based on patient's actual body weight [4]. |
| This compound | 1.25 mg/kg | Single dose, SC | Evening of Day 4: Administer 10-14 hours prior to the first apheresis session. | A second dose can be given 10-14 hours before a third apheresis, if needed [3] [4]. |
The following diagram illustrates the complete treatment and monitoring workflow from premedication to post-administration observation:
The pivotal GENESIS trial (NCT03246529) was a phase 3, double-blind, placebo-controlled study that randomized 122 patients with multiple myeloma in a 2:1 ratio to receive either this compound + filgrastim or placebo + filgrastim [1] [2]. The results demonstrated profound superiority of the this compound combination.
Table 2: Efficacy Outcomes from the GENESIS Phase 3 Trial
| Endpoint | This compound + G-CSF | Placebo + G-CSF | P-value |
|---|
| Primary Endpoint: Proportion collecting ≥6×10⁶ CD34+ cells/kg in ≤2 apheresis (Local Lab) | 92.5% | 26.2% | <0.0001 [1] | | Secondary Endpoint: Proportion collecting ≥6×10⁶ CD34+ cells/kg in 1 apheresis (Local Lab) | 88.8% | 9.5% | <0.0001 [1] | | Median Peak Peripheral Blood CD34+ Count | 116.0 cells/µL | 19.0 cells/µL | <0.001 [2] |
Beyond quantity, immunophenotypic and transcriptional profiling revealed that this compound + filgrastim mobilized a higher proportion of immunophenotypically and transcriptionally primitive HSPCs compared to G-CSF mobilization alone, which may have implications for the quality and long-term repopulating potential of the graft [1].
To mitigate the risk of hypersensitivity and injection site reactions, a comprehensive premedication regimen must be administered 30-60 minutes before each this compound dose [3] [4] [5]. The required regimen includes:
Management of potential adverse events is critical for the safe administration of this regimen. The most common reactions and their management are summarized below:
The combination of this compound and filgrastim represents a significant advance in hematopoietic stem cell mobilization, effectively addressing the challenge of poor mobilizers in multiple myeloma. The protocol enables the reliable collection of optimal CD34+ cell doses in fewer apheresis sessions, which can streamline the transplant process and potentially reduce the associated economic and logistical burdens. Adherence to the detailed dosing schedule, mandatory premedication regimen, and vigilant post-injection monitoring is essential to maximize efficacy and manage the predictable, yet generally manageable, toxicities associated with this therapy.
Motixafortide (brand name Aphexda) is a C-X-C motif chemokine receptor 4 (CXCR4) inhibitor used as a hematopoietic stem cell mobilizer [1]. It is indicated in combination with filgrastim (G-CSF) to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma [2] [3] [4].
The drug's mechanism revolves around disrupting the CXCR4/CXCL12 (SDF-1α) axis. This interaction is critical for retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche [5]. This compound acts as a potent antagonist of CXCR4, blocking the binding of its ligand, CXCL12. This inhibition releases HSPCs from the bone marrow into the peripheral circulation, facilitating their collection via apheresis [1] [5]. It is a cyclic peptide with high affinity for CXCR4 (Ki = 0.32 nM) and exhibits extended in vivo activity (>48 hours) [6] [7].
The diagram below illustrates this core mechanism and its therapeutic outcome.
The safety and efficacy of this compound in combination with filgrastim are based on the GENESIS trial (NCT03246529), a phase 3, randomized, double-blind, placebo-controlled study [6] [7]. The trial enrolled 122 patients with multiple myeloma, randomized to receive either this compound + G-CSF or placebo + G-CSF.
Table 1: Key Efficacy Endpoints from the GENESIS Phase 3 Trial [6] [7]
| Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Result |
|---|
| Primary Endpoint (% patients collecting ≥6.0 x 10⁶ CD34+ cells/kg in ≤2 aphereses) | 92.5% | 26.2% | OR 53.3, p < 0.0001 | | Secondary Endpoint (% patients collecting ≥6.0 x 10⁶ CD34+ cells/kg in 1 apheresis) | 88.8% | 9.5% | OR 118.0, p < 0.0001 | | Peripheral Blood CD34+ Count (median cells/μL after treatment, pre-apheresis) | 116.0 | 19.0 | p < 0.001 |
This compound in combination with filgrastim demonstrated superior mobilization of CD34+ HSPCs, enabling the collection of optimal cell counts for transplant in a significantly higher proportion of patients and in fewer apheresis sessions compared to filgrastim alone [6] [7].
To reduce the risk of hypersensitivity and injection site reactions, premedicate all patients 30 to 60 minutes before each this compound dose with the following [2] [3]:
1. Preparation
2. Reconstitution
3. Administration
4. Post-Administration Monitoring
Understanding the drug's properties is key for protocol design. The following table summarizes its PK parameters and analytical method details.
Table 2: Pharmacokinetic and Physicochemical Profile of this compound [2] [9] [1]
| Parameter | Description / Value |
|---|---|
| Time to Peak Plasma (Tmax) | 0.25 - 1.17 hours (following SC injection) |
| Protein Binding | Extensively bound to human plasma proteins (>99%) |
| Apparent Volume of Distribution | 27 L (central compartment) |
| Metabolism | Catabolized by non-specific proteases to smaller peptides and amino acids. |
| Half-life (Effective) | ~2 hours |
| Primary Route of Elimination | Urine (approximately 80% of radiolabeled dose in animal studies; no parent drug detected) |
| Recommended Analytical Method (for PK studies) | LC-MS/MS for simultaneous estimation of this compound and filgrastim in plasma [9]. |
| Chromatographic Column | C18 Waters X-Terra RP-18 (150 x 4.6 mm, 3.5 µm) |
| Ionization Mode | Electrospray Ionization (Positive ion mode) |
Motixafortide (Aphexda) is a novel CXCR4 inhibitor recently approved by the FDA for hematopoietic stem cell mobilization in multiple myeloma patients undergoing autologous stem cell transplantation. While demonstrating superior efficacy in stem cell collection, this compound administration is associated with a high incidence of hypersensitivity reactions and injection site adverse events. This document provides detailed protocols for premedication regimens that have proven effective in substantially reducing the frequency and severity of these reactions, based on clinical evidence from the phase 3 GENESIS trial and recent clinical research. Implementation of these optimized premedication protocols is essential for improving patient tolerance, adherence to treatment, and overall experience during the stem cell mobilization process.
This compound is a cyclic peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4) with high binding affinity (Kᵢ = 0.32 nM) and extended receptor occupancy (>72 hours) [1] [2]. By blocking the interaction between CXCR4 and its ligand CXCL12 (SDF-1α), this compound disrupts the CXCR4/CXCL12 axis that normally anchors hematopoietic stem cells within the bone marrow niche [1] [3]. This mechanism rapidly mobilizes CD34+ hematopoietic stem and progenitor cells into peripheral blood, facilitating collection for autologous transplantation [2]. In the pivotal GENESIS trial, this compound in combination with filgrastim demonstrated remarkable efficacy, enabling 92.5% of multiple myeloma patients to collect ≥6×10⁶ CD34+ cells/kg within two apheresis procedures compared to only 26.2% with placebo plus filgrastim [2].
Despite its efficacy, this compound administration is frequently associated with transient adverse events characterized by hypersensitivity reactions and injection site manifestations [4] [5]. These reactions typically include:
Based on efficacy demonstrated during the GENESIS trial, the FDA-approved prescribing information for this compound mandates premedication with a three-drug regimen [6]:
This combination should be administered approximately 30-60 minutes prior to this compound injection [5] [6]. Additionally, the original product insert recommends initiating daily loratadine (a common H1 antihistamine) three days before this compound treatment, though clinical practice has evolved beyond this baseline recommendation [4].
Recent clinical research presented at the American Society of Hematology (ASH) 2024 meeting has demonstrated superior efficacy with an enhanced premedication protocol designated "MF-DEX" [4]. This regimen builds upon the FDA-recommended approach through the addition of:
This enhanced approach was developed proactively by clinicians at Fox Chase Cancer Center who observed significant reactions even with the product insert recommendations [4]. The rationale for dexamethasone incorporation stemmed from successful management of similar reactions with daratumumab, another biologic agent used in multiple myeloma treatment [4].
Table 1: Comparative Efficacy of Different Premedication Regimens in Preventing this compound-Associated Adverse Events
| Premedication Regimen | Patient Population | Any Grade Hypersensitivity AEs | Grade ≥3 Hypersensitivity AEs | Any Grade Injection Site AEs | Grade ≥3 Injection Site AEs |
|---|---|---|---|---|---|
| Single-agent H1 blocker [5] | GENESIS Trial (N=22) | 90.9% | 27.0%* | 95.5% | 27.0%* |
| Combination H1+H2+Leukotriene Inhibitor [5] | GENESIS Trial (N=10) | 20.0% | 0% | 80.0% | 0% |
| MF-DEX Protocol [4] | Fox Chase Analysis (N=16) | Significantly Reduced | 0% | Significantly Reduced | 0% |
| Placebo + G-CSF [5] | GENESIS Trial (N=14) | 20-25% | Not Reported | Not Reported | Not Reported |
*Represents combined moderate-severe hypersensitivity and injection site reactions
The implementation of combination premedication in the GENESIS trial resulted in a dramatic reduction in hypersensitivity adverse events from 90.9% to 20.0%, bringing the incidence rate down to levels comparable with the placebo group [5]. Similarly, the enhanced MF-DEX protocol eliminated grade 3 reactions entirely and substantially improved overall reaction profiles [4].
The optimal timing for premedication administration is approximately 30-60 minutes before this compound injection [5]. This timing ensures peak pharmacologic activity during this compound administration while maintaining protective effects through the drug's initial distribution phase. For the extended montelukast component of the MF-DEX protocol, administration should begin several days before this compound treatment to establish adequate tissue coverage [4].
Diagram 1: Premedication administration workflow with optional enhanced protocol components
Clinical trials implemented rigorous monitoring protocols to detect and manage potential hypersensitivity reactions [5]. The recommended monitoring strategy includes:
Diagram 2: Proposed mechanism of this compound-induced hypersensitivity and pharmacologic targets
The evolution of this compound premedication strategies represents a significant advancement in supportive care for patients undergoing stem cell mobilization. The dramatic reduction in hypersensitivity reactions from >90% to approximately 20% through combination premedication has substantially improved the patient experience without compromising the drug's exceptional efficacy in stem cell collection [4] [5].
The multimodal approach of targeting different inflammatory pathways simultaneously—histamine-mediated effects through H1 and H2 blockade, leukotriene-mediated inflammation through leukotriene inhibition, and broader inflammatory cascades through corticosteroids—appears synergistic in clinical practice [4] [5]. This comprehensive blockade of multiple inflammatory mediators explains the superior efficacy compared to single-agent approaches.
Future research directions include:
The implementation of evidence-based premedication regimens is essential for the safe and tolerable administration of this compound in multiple myeloma patients undergoing stem cell mobilization. The combination of H1 antihistamine, H2 blocker, and leukotriene inhibitor—as approved by the FDA—represents the minimum standard of care, with emerging evidence supporting the additional benefit of dexamethasone and extended montelukast administration. These protocols have successfully transformed this compound administration from a treatment frequently associated with significant hypersensitivity reactions to one that is generally well-tolerated, thereby preserving the drug's important role in optimizing stem cell collection efficiency for autologous transplantation.
The primary evidence for motixafortide's application comes from the Phase 3 GENESIS trial, a randomized, double-blind, placebo-controlled, multicenter study [1]. The trial was designed to assess the superiority of this compound + G-CSF over placebo + G-CSF for mobilizing CD34+ hematopoietic stem and progenitor cells (HSPCs) in patients with multiple myeloma undergoing autologous stem cell transplantation (ASCT).
The following table summarizes the key efficacy endpoints from the GENESIS trial [1]:
| Efficacy Endpoint | This compound + G-CSF | Placebo + G-CSF | Result (Odds Ratio, OR) |
|---|---|---|---|
| Primary Endpoint: Proportion of patients collecting ≥6 × 10⁶ CD34+ cells/kg within two aphereses | 92.5% | 26.2% | OR: 53.3 (95% CI: 14.12–201.33), P < 0.0001 |
| Key Secondary Endpoint: Proportion of patients collecting ≥6 × 10⁶ CD34+ cells/kg in one apheresis | 88.8% | 9.5% | OR: 118.0 (95% CI: 25.36–549.35), P < 0.0001 |
Post-hoc analyses of the GENESIS trial further confirmed that the benefit of this compound was consistent across various patient subgroups, including those with baseline characteristics and risk factors typically associated with impaired stem cell mobilization [2].
The timing of apheresis following this compound administration is critical and is based on its unique pharmacodynamic properties.
The diagram below illustrates the mobilization and collection workflow based on the GENESIS trial protocol and pharmacodynamic data.
This section outlines a detailed clinical protocol for using this compound based on the GENESIS trial and prescribing information [1] [2].
This compound, in combination with G-CSF, was generally safe and well-tolerated in the GENESIS trial. The most common adverse reactions are summarized below [1] [2]:
| Adverse Reaction | Incidence (this compound + G-CSF) | Characteristics and Management |
|---|---|---|
| Injection Site Reactions | 73% (Pain: 53%, Erythema: 27%, Pruritus: 24%) | Mostly Grade 1/2; severe in 9%. Transient. Use analgesic premedication and local treatments. |
| Systemic Reactions | Pruritus (38%), Flushing (33%), Back Pain (21%) | Managed with standard supportive care. |
| Anaphylaxis & Hypersensitivity | Reported | WARNING: Can be life-threatening. Mandatory premedication and administration in a monitored setting. |
| Tumor Cell Mobilization | Potential Risk | Not for use in patients with leukemia. Effect of reinfused tumor cells in myeloma is not well-studied. |
| Leukocytosis | Expected | Due to combination with G-CSF. Monitor white blood cell counts. |
| Embryo-Fetal Toxicity | Based on Mechanism | Can cause fetal harm. Verify pregnancy status and advise effective contraception. |
A study from Fox Chase Cancer Center suggests that adding 8 mg IV dexamethasone to the standard premedication regimen may further reduce hypersensitivity and injection site reactions while maintaining optimal stem cell collection [3].
Accurate enumeration of CD34+ cells is crucial for determining the timing and endpoint of apheresis.
This compound represents a paradigm shift in hematopoietic stem cell mobilization. The clinical protocol, centered on a single injection after G-CSF priming followed by apheresis within a 10-12 hour window, enables the vast majority of multiple myeloma patients to rapidly collect optimal CD34+ cell doses. This efficiency can significantly reduce the need for multiple apheresis sessions, benefiting both healthcare resource utilization and the patient experience.
This compound (commercially known as Aphexda) represents a significant advancement in hematopoietic stem cell (HSC) mobilization for patients with multiple myeloma undergoing autologous stem cell transplantation. As a novel CXCR4 antagonist with high binding affinity and extended in vivo activity, this compound addresses a critical clinical challenge: the inability to collect sufficient CD34+ HSCs for transplantation in a substantial proportion of patients. The drug's mechanism centers on disrupting the CXCR4/CXCL12 axis, a primary pathway responsible for retaining stem cells within the bone marrow niche. When combined with granulocyte colony-stimulating factor (G-CSF), this compound demonstrates superior mobilization efficacy compared to traditional regimens, potentially transforming clinical approaches to stem cell collection and transplantation [1] [2].
The clinical significance of this compound lies in its ability to increase the efficiency and predictability of HSC collection. Prior to its development, approximately 15-30% of multiple myeloma patients eligible for transplantation failed to mobilize adequate CD34+ cells using conventional methods, potentially excluding them from this potentially curative treatment approach. By optimizing the apheresis procedure through enhanced stem cell mobilization, this compound enables more patients to proceed to transplantation while potentially reducing the resource-intensive apheresis sessions required for cell collection [1].
The CXCR4/CXCL12 biological axis serves as a fundamental mechanism regulating the retention and release of hematopoietic stem cells from bone marrow to peripheral circulation. CXCL12 (stromal-derived factor-1α), produced by bone marrow stromal cells, binds to its receptor CXCR4 expressed on HSCs, creating a retention signal that anchors these cells within the marrow microenvironment. This interaction is crucial for maintaining stem cell quiescence and regulating hematopoietic homeostasis under physiological conditions [3] [4].
This compound functions as a competitive CXCR4 antagonist that binds with high affinity (Ki = 0.32 nM) to the receptor, effectively blocking CXCL12 binding and subsequent downstream signaling. This inhibition disrupts the retention signals, allowing HSCs to detach from the marrow stroma and migrate into peripheral blood. The drug's cyclic peptide structure contributes to its extended receptor occupancy and sustained pharmacodynamic effects, maintaining mobilization activity for over 48 hours after administration. When combined with G-CSF, which works through complementary mechanisms to expand the stem cell pool and modify marrow microenvironment, the two agents produce a synergistic mobilization effect that significantly enhances stem cell yields compared to either agent alone [2] [4].
Figure 1: Mechanism of CXCR4 inhibition by this compound. The drug competitively blocks CXCL12 binding to CXCR4, disrupting stem cell retention signals and enabling migration to peripheral blood.
This compound exhibits several distinct pharmacological advantages over earlier generation CXCR4 inhibitors. Its nanomolar binding affinity (Ki = 0.32 nM) represents a significant improvement compared to other agents in this class, resulting in more complete receptor blockade and enhanced mobilization efficiency. Additionally, the drug demonstrates prolonged receptor occupancy, maintaining therapeutic activity for extended periods that support once-daily dosing while enabling flexible scheduling of apheresis procedures. Preclinical and clinical studies have also demonstrated that this compound mobilizes a higher proportion of primitive hematopoietic stem cells with enhanced engraftment potential compared to other mobilizing agents, potentially translating to improved transplant outcomes [2].
The GENESIS trial (NCT03246529) served as the pivotal phase 3 study supporting this compound's regulatory approval. This prospective, double-blind, placebo-controlled, multicenter study enrolled 122 adult patients with multiple myeloma across 18 sites in five countries. Patients were randomized in a 2:1 ratio to receive either This compound (1.25 mg/kg) plus G-CSF or placebo plus G-CSF for HSC mobilization prior to autologous transplantation. The study population included patients across a wide age range (18-78 years) who had undergone initial induction therapy, with demographics well-balanced between treatment arms [2].
The trial employed rigorous endpoints to evaluate mobilization efficacy. The primary endpoint measured the proportion of patients collecting ≥6 × 10⁶ CD34+ cells/kg within two apheresis procedures, while the key secondary endpoint assessed achievement of this target in just one apheresis session. These thresholds were selected based on established clinical standards indicating that transplantation with ≥5-6 × 10⁶ CD34+ cells/kg correlates with improved engraftment kinetics, disease-free survival, and overall survival compared to lower cell doses [1] [2].
Table 1: Efficacy Outcomes from GENESIS Phase 3 Trial [2]
| Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Statistical Significance |
|---|---|---|---|
| Primary: ≥6×10⁶ CD34+ cells/kg in ≤2 apheresis | 92.5% | 26.2% | OR 53.3, 95% CI 14.12-201.33, P<0.0001 |
| Secondary: ≥6×10⁶ CD34+ cells/kg in 1 apheresis | 88.8% | 9.5% | OR 118.0, 95% CI 25.36-549.35, P<0.0001 |
| Median CD34+ cells/kg collected in 1 apheresis | 10.8 × 10⁶ | 2.25 × 10⁶ | Not reported |
| Patients achieving minimum threshold (≥2×10⁶ CD34+ cells/kg) | Not reported | Not reported | Not reported |
The GENESIS trial included a prospectively enrolled comparator cohort of patients mobilized with plerixafor plus G-CSF, enabling preliminary comparative assessment. While not a randomized head-to-head comparison, the results suggested potential advantages for this compound in mobilization efficiency. Additionally, sophisticated immunophenotypic and transcriptional profiling of collected CD34+ cells demonstrated that this compound mobilized a higher proportion of primitive hematopoietic stem cells with enhanced multilineage potential and self-renewal capacity compared to other mobilization strategies. These findings suggest potential qualitative advantages beyond quantitative cell counts that might translate to improved engraftment kinetics and long-term hematopoietic recovery, though further validation is needed [2].
The This compound mobilization regimen involves precise sequencing with G-CSF administration and apheresis procedures. The following protocol is adapted from the GENESIS trial and prescribing information, representing the standardized approach for optimal stem cell collection [3] [4]:
Figure 2: Clinical workflow for this compound mobilization and apheresis procedure. The protocol emphasizes precise timing between drug administration and stem cell collection.
To mitigate potential hypersensitivity reactions and injection site adverse effects, a comprehensive premedication regimen is recommended 30-60 minutes before each this compound administration [3] [4]:
Additionally, specific administration techniques are critical for optimizing tolerability. Each injection volume should not exceed 2 mL, requiring division into multiple syringes for doses exceeding this volume. Injection sites should be rotated and administered into the abdomen (avoiding 5 cm around the navel), back or side of upper arms, or thighs. Injections should be administered slowly over approximately 2 minutes and not into scar tissue or areas with local skin reactions [3].
This compound requires careful reconstitution procedures to maintain drug stability and potency [4]:
Reconstituted solution may be stored refrigerated (2-8°C) or at room temperature for up to 24 hours protected from light.
Understanding the safety profile of this compound is essential for protocol optimization and risk mitigation. Clinical trial data demonstrates a consistent pattern of predominantly transient adverse events, with injection site reactions representing the most frequently observed effects [2] [4].
Table 2: Adverse Events Associated with this compound in Combination with G-CSF [2] [4]
| Adverse Event | All Grades Incidence | Grade ≥3 Incidence | Characteristics and Management |
|---|---|---|---|
| Injection Site Pain | 53% | 7% | Typically mild to moderate, transient; premedication with analgesics recommended |
| Pruritus | 38% | 11% | Often generalized; responsive to antihistamines |
| Flushing | 33% | 7% | Transient, typically resolves without intervention |
| Injection Site Erythema | 27% | Not reported | Localized to injection site; rotates sites for subsequent doses |
| Injection Site Pruritus | 24% | Not reported | Localized; responsive to topical corticosteroids if needed |
| Back Pain | 21% | Not reported | Usually transient; managed with standard analgesics |
| Paresthesia | 19% | Not reported | Transient sensory symptoms; typically self-limiting |
| Rash | 16% | Not reported | Various morphologies; monitor for progression |
| Hypokalemia | 15% | 4.3% | Monitor electrolytes; supplementation as needed |
| Nausea | 14% | Not reported | Usually mild; antiemetics if symptomatic |
| Urticaria | 14% | 1.1% | Responsive to antihistamines; monitor for anaphylaxis |
While most adverse events associated with this compound are mild to moderate in severity, several serious adverse reactions require vigilant monitoring and proactive management [3] [4]:
Hypersensitivity Reactions and Anaphylaxis: Cases of anaphylactic shock have been reported, typically occurring 5-30 minutes after administration. The comprehensive premedication regimen is essential for risk reduction. Administration should only occur in settings equipped with personnel and therapies immediately available for anaphylaxis management. Patients should be monitored for at least 1 hour after each dose for signs of hypersensitivity.
Injection Site Reactions: These represent the most frequent adverse events and can include pain, erythema, pruritus, bruising, discomfort, induration, mass, nodule, rash, swelling, and urticaria. The premedication regimen with analgesics, along with proper injection technique (including site rotation and avoiding areas of inflammation), can mitigate these reactions. Post-dose analgesic use and local treatments may be employed as needed.
Leukocytosis: The expected pharmacologic effect of this compound in combination with G-CSF includes increased circulating leukocyte counts. Monitoring white blood cell counts during treatment is recommended, though this effect is typically managed through standard clinical protocols.
Tumor Cell Mobilization: As with other mobilization agents, this compound may mobilize tumor cells from the marrow, potentially contaminating the apheresis product. The clinical significance of this effect requires further study, and the drug is not indicated for patients with leukemia.
Special consideration is warranted for patients receiving concomitant beta-blockers or other negative chronotropic drugs, as they may be at increased risk for hypotension during hypersensitivity reactions. When clinically appropriate, consideration should be given to substituting non-chronotropic alternatives during the mobilization period [4].
Successful implementation of this compound-based mobilization programs requires careful operational planning and workflow optimization. Key considerations include [3] [1]:
Scheduling Coordination: The precise timing between this compound administration (10-14 hours before apheresis) necessitates careful scheduling coordination, typically involving evening drug administration followed by morning apheresis sessions.
Staff Education: Healthcare personnel should receive comprehensive education regarding reconstitution procedures, administration techniques, premedication protocols, and anaphylaxis management.
Resource Allocation: Appropriate facilities and equipment for managing hypersensitivity reactions must be immediately available during and for at least 1 hour after this compound administration.
Patient Throughput Optimization: The enhanced efficiency of stem cell collection with this compound (89% achieving target cells in one apheresis versus 10% with placebo+G-CSF) potentially increases apheresis center capacity by reducing multiple procedure requirements [2].
Several patient populations require particular attention during this compound-based mobilization [4]:
Renal Impairment: Pharmacokinetic studies demonstrated no significant effect of mild to moderate renal impairment on this compound exposure. However, severe renal impairment has not been formally studied, requiring cautious use in this population.
Hepatic Impairment: Mild hepatic impairment does not significantly affect this compound pharmacokinetics. Moderate to severe hepatic impairment has not been studied, necessitating careful risk-benefit assessment.
Reproductive Considerations: Based on its mechanism of action, this compound may cause fetal harm. Pregnancy status should be verified in females of reproductive potential before initiation. Effective contraception should be used during treatment and for 8 days after the final dose. Breastfeeding is not recommended during treatment and for 8 days after the final dose.
This compound represents a significant advancement in hematopoietic stem cell mobilization technology, addressing a critical limitation in autologous transplantation for multiple myeloma patients. The robust efficacy demonstrated in the GENESIS trial, with nearly 90% of patients achieving optimal stem cell collection in a single apheresis session, has the potential to transform clinical practice by improving patient experience, optimizing healthcare resource utilization, and potentially expanding transplant eligibility to patients who would otherwise fail conventional mobilization [1] [2].
Future research directions include exploring the potential qualitative advantages of this compound-mobilized grafts, particularly the enriched population of primitive stem cells that might translate to improved long-term hematopoietic recovery and engraftment durability. Additionally, investigation of this compound in other clinical contexts beyond multiple myeloma, including other malignancies requiring autologous transplantation and allogeneic donor mobilization, represents promising areas for expanded application. As novel myeloma therapies continue to evolve, including CAR T-cell therapies and other immunotherapeutic approaches, the role of optimized stem cell collection protocols will remain critically important for comprehensive patient management [1] [2].
Indication: this compound (APHEXDA) is approved for use in combination with filgrastim (G-CSF) to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma [1] [2].
Mechanism of Action: this compound is a potent, selective, and long-acting antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [1] [3]. It disrupts the CXCR4/CXCL12 axis, a critical pathway for the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche. By blocking this interaction, this compound promotes the rapid and sustained egress of CD34+ HSPCs into the peripheral circulation [4] [5]. When used after G-CSF priming, it results in a synergistic mobilization effect.
The following diagram illustrates the core scientific premise behind the this compound and G-CSF combination protocol:
The pivotal GENESIS trial (NCT03246529) was a phase 3, randomized, double-blind, placebo-controlled study that enrolled 122 patients with multiple myeloma across 18 sites [6] [4]. Patients were randomized (2:1) to receive either this compound + G-CSF or placebo + G-CSF.
The primary endpoint was the proportion of patients achieving a collection of ≥6.0 x 10^6 CD34+ cells/kg within two apheresis procedures. A key secondary endpoint was achieving this target in just one apheresis [6].
The results, summarized in the table below, demonstrate the superior efficacy of the this compound regimen.
| Efficacy Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Effect Size (Odds Ratio) | P-value |
|---|---|---|---|---|
| ≥6.0 x 10^6 CD34+ cells/kg in ≤2 apheresis | 92.5% | 26.2% | 53.3 (95% CI: 14.12-201.33) | < 0.0001 |
| ≥6.0 x 10^6 CD34+ cells/kg in 1 apheresis | 88.8% | 9.5% | 118.0 (95% CI: 25.36-549.35) | < 0.0001 |
| Median CD34+ cells collected in 1 apheresis | ~11.5 x 10^6 cells/kg | Not Reported | - | - |
| Patients proceeding to transplant after 1 apheresis | 88.3% | 10.8% | - | - |
Data synthesized from [6] [4] [1].
The following workflow and detailed instructions outline the standard operating procedure for mobilizing and collecting stem cells using this compound and G-CSF.
1. Patient Preparation and Eligibility:
2. Premedication Regimen (Critical):
3. G-CSF Priming:
4. This compound Administration:
5. Leukapheresis and Assessment:
This compound plus G-CSF was generally safe and well-tolerated in the GENESIS trial. The most common adverse events were transient and manageable [6].
| Adverse Event | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Notes |
|---|---|---|---|
| Injection Site Reactions (Pain, Erythema, Pruritis) | 92.5% (combined) | Not Reported | Mostly Grade 1/2; managed with premedication [6] [7] |
| Transient Hypersensitivity (e.g., urticaria, pruritus, flushing) | ~90% (with H1 only) → 20% (with combo premed) | 20-25% | Combination premedication drastically reduced incidence and severity [7] |
| No Grade 4 AEs, Anaphylaxis, or Deaths | Reported | - | [7] |
The combination of this compound and G-CSF sets a new standard for hematopoietic stem cell mobilization in multiple myeloma. Its key advantages include:
Successful implementation of this protocol requires strict adherence to the combination premedication regimen to maximize tolerability and patient comfort.
This compound (trade name Aphexda) is a novel cyclic peptide that functions as a highly selective CXCR4 antagonist [1]. It was approved by the US Food and Drug Administration (FDA) in September 2023 for use in combination with filgrastim (G-CSF) to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma [1] [2]. In research and drug development, this compound is investigated for its role as a hematopoietic stem cell mobilizer and a potential anticancer agent [3] [4]. Its mechanism of action involves inhibiting the CXCR4 receptor, which blocks the binding of its cognate ligand, stromal-derived factor-1α (SDF-1α)/CXCL12, a key axis in the retention of stem cells within the bone marrow niche [5] [2]. These application notes provide a detailed protocol for its safe handling, storage, and use in experimental settings.
While a formal hazard classification for research environments is not explicitly provided in the available literature, the clinical profile of this compound indicates several potential risks that researchers must manage [6] [5]:
To mitigate the identified risks, the following precautions are recommended for laboratory personnel:
Proper storage is critical for maintaining the stability and efficacy of this compound. The following protocols are derived from manufacturer recommendations and clinical handling guidelines [6] [5].
Table 1: this compound Storage and Stability Conditions
| Form | Storage Condition | Temperature | Protection | Shelf Life |
|---|---|---|---|---|
| Unopened Vial | Refrigerated in original carton | 2°C to 8°C (36°F to 46°F) | Protect from light | Until expiration date |
| Reconstituted Solution | Refrigerated or at Room Temperature | 2°C to 25°C (36°F to 77°F) | Protect from light | Up to 24 hours |
Materials Needed:
Step-by-Step Procedure:
The efficacy of this compound is well-documented in clinical trials. The pivotal GENESIS trial, a phase 3, randomized, double-blind, placebo-controlled study, demonstrated its superior ability to mobilize hematopoietic stem cells [2].
Table 2: Efficacy Outcomes from the GENESIS Phase 3 Trial [2]
| Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Odds Ratio (OR) | P-value |
|---|---|---|---|---|
| ≥6 x 10⁶ CD34+ cells/kg in two aphereses (Primary Endpoint) | 92.5% | 26.2% | 53.3 (95% CI: 14.12-201.33) | < 0.0001 |
| ≥6 x 10⁶ CD34+ cells/kg in one apheresis (Secondary Endpoint) | 88.8% | 9.5% | 118.0 (95% CI: 25.36-549.35) | < 0.0001 |
| Median Peripheral Blood CD34+ Cells/μL post-injection | 116.0 | 19.0 | - | < 0.001 |
For research applications, particularly in animal models, the following dosing information can serve as a guideline, though conditions should be optimized for the specific model:
This compound is a potent inhibitor of the C-X-C chemokine receptor type 4 (CXCR4) [5]. It functions by blocking the binding of the natural ligand, Stromal Derived Factor-1α (SDF-1α, also known as CXCL12), to CXCR4 [5] [2]. This receptor-ligand pair plays a fundamental role in the homing and retention of hematopoietic stem cells (HSCs) within the bone marrow niche [2]. The disruption of this interaction by this compound leads to the rapid and efficient mobilization of HSCs from the bone marrow into the peripheral bloodstream [4] [2].
The diagram below illustrates the signaling pathway and the mechanism of this compound.
This protocol outlines a typical workflow for mobilizing hematopoietic stem cells in a pre-clinical or research context, based on the clinical regimen used in the GENESIS trial and other studies [4] [2].
Objective: To mobilize hematopoietic stem cells from the bone marrow into the peripheral blood for subsequent collection and analysis. Model: Can be adapted for use in appropriate animal models (e.g., mice, rats). Key Materials:
The following diagram summarizes the core experimental workflow.
Detailed Step-by-Step Method:
Beyond its approved use in multiple myeloma, this compound is being investigated in other therapeutic areas. Notably, research is ongoing for its application in sickle cell disease (SCD). A phase 1 multicenter study (NCT06442761) is evaluating the safety and tolerability of this compound for HSC mobilization in SCD patients, which is a critical step for gene therapy. The study aims to determine if this compound can enable efficient collection of adequate HSC numbers in a single mobilization cycle, overcoming limitations of current strategies [4].
This compound is a potent and effective CXCR4 antagonist that has demonstrated significant success in mobilizing hematopoietic stem cells. Its use in a research setting requires strict adherence to safety protocols to manage risks such as hypersensitivity reactions and proper storage to maintain drug stability. The provided application notes and detailed protocols for handling, storage, and experimental use are designed to ensure both safety and efficacy in pre-clinical and basic research, supporting the continued investigation of this promising therapeutic agent.
Motixafortide (marketed as Aphexda) is a novel cyclic peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4) recently approved by the FDA for use in combination with granulocyte colony-stimulating factor (G-CSF) to mobilize hematopoietic stem cells (HSCs) to peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma. The drug represents a significant advancement in stem cell mobilization protocols, addressing the critical challenge of insufficient CD34+ cell collection that affects 40-50% of patients undergoing standard G-CSF mobilization. [1] [2]
Mechanism of Action: this compound exerts its therapeutic effect through high-affinity binding to CXCR4 (Ki = 0.32 nM), disrupting the CXCR4/CXCL12 axis that normally retains hematopoietic stem and progenitor cells within the bone marrow niche. This blockade results in rapid and sustained egress of CD34+ HSCs into peripheral circulation, facilitating collection via apheresis. Compared to earlier CXCR4 antagonists, this compound demonstrates extended receptor occupancy (>48 hours) and superior mobilization of immunophenotypically primitive HSCs, which may enhance engraftment potential. [1] [2]
Pharmacokinetic Profile: The table below summarizes key pharmacokinetic parameters derived from clinical studies following subcutaneous administration: [2]
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Notes |
|---|---|---|
| Tmax | 0.25-1.17 hours | Rapid absorption after SC injection |
| Effective half-life | ~2 hours | |
| Volume of distribution | 27 L | Extensive tissue distribution |
| Plasma protein binding | >99% | Extensive binding |
| Clearance | 46.5 L/h | |
| Primary route of elimination | Urine (~80%) | As metabolites, no parent drug detected |
CD34+ cell enumeration serves as the primary efficacy endpoint for this compound in stem cell mobilization, with specific target thresholds well-established in clinical practice. Monitoring should occur at precise timepoints to optimize collection efficiency and ensure adequate yield for transplantation.
Table 2: Efficacy Monitoring Parameters and Schedule [1] [2]
| Timepoint | Monitoring Parameter | Target/Expected Response | Clinical Action |
|---|---|---|---|
| Pre-mobilization | Baseline peripheral blood CD34+ count | Typically 1.5-1.7 cells/μL | Establish baseline |
| After 4 days of G-CSF | Peripheral blood CD34+ count | ~15-20 cells/μL | Assess G-CSF response |
| 10-14 hours post-motixafortide | Peripheral blood CD34+ count | ≥40 cells/μL (median: 116.0 cells/μL) | Proceed with apheresis |
| During apheresis | CD34+ cells/kg in apheresis product | ≥6×10⁶ cells/kg in 1-2 apheresis sessions | Continue/cease collection based on yield |
| Pre-transplant | Total CD34+ cell dose | ≥2×10⁶ cells/kg (minimum); ≥5-6×10⁶ cells/kg (optimal) | Proceed to transplantation |
This compound is generally well-tolerated, with most adverse events being transient and mild to moderate in severity. However, comprehensive safety monitoring is essential to identify and manage potential treatment-related adverse events promptly.
Table 3: Safety Monitoring Parameters and Management [1] [2]
| Parameter | Monitoring Frequency | Common Adverse Events | Management Strategies |
|---|---|---|---|
| Injection site reactions | Continuous observation for 1-2 hours post-injection; patient self-reporting | Pain (50%), erythema (27.5%), pruritus (21.3%) - typically Grade 1/2 | Symptomatic management (cool compresses, analgesics); rotate injection sites |
| Systemic symptoms | Pre-dose and 24 hours post-dose | Nausea, flushing, fatigue | Generally self-limiting; antiemetics if severe |
| Hematological parameters | Daily during mobilization and apheresis | Leukocytosis (G-CSF effect) | Expected effect; monitor for unexpected cytopenias |
| Vital signs | Pre-dose, at 1 hour post-dose, and at peak symptom time | Blood pressure changes, heart rate variations | Generally transient; symptomatic management if needed |
| Other organ toxicity | Baseline and as clinically indicated | Rare hepatic/renal effects | Routine chemistry panel; hold dose for significant abnormalities |
The GENESIS phase 3 trial established the current standard protocol for hematopoietic stem cell mobilization using this compound in combination with G-CSF for multiple myeloma patients undergoing autologous transplantation. This regimen demonstrated superior efficacy compared to placebo + G-CSF, with 92.5% of patients achieving the target CD34+ cell collection goal within two apheresis procedures versus 26.2% in the control group. [1]
Pre-treatment Assessment:
Mobilization Phase:
Dose Preparation and Administration:
The following workflow diagram illustrates the stem cell mobilization and monitoring protocol:
Beyond stem cell mobilization, this compound is being investigated in solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC), where it modulates the tumor microenvironment and enhances efficacy of checkpoint inhibitors and chemotherapy. The CheMo4METPANC phase 2 trial combines this compound with cemiplimab (anti-PD-1) and standard chemotherapy (gemcitabine/nab-paclitaxel) in first-line metastatic PDAC. [3]
Dosing Schedule:
Efficacy Monitoring:
Biomarker Monitoring:
The following diagram illustrates this compound's mechanism in cancer immunotherapy:
Flow cytometric analysis of CD34+ cells represents the gold standard for quantifying hematopoietic stem cells in apheresis products, with both local and central laboratory assessment recommended for clinical trials. The GENESIS trial utilized a dual-laboratory approach, with clinical decisions based on local laboratory results while maintaining central laboratory validation for study endpoints. [1]
Sample Processing:
Quality Metrics:
Comprehensive characterization of this compound-mobilized products reveals enhanced primitive HSC populations compared to other mobilization strategies. These advanced analyses provide insights into the qualitative superiority of this compound-mobilized grafts beyond simple CD34+ quantification.
Multicolor Flow Cytometry:
Single-Cell RNA Sequencing (scRNA-seq):
Most adverse events associated with this compound are transient and self-limiting, with injection site reactions representing the most frequently observed side effects. Proactive management strategies can significantly enhance patient tolerance and treatment compliance.
Injection Site Reactions:
Systemic Reactions:
While serious adverse events are uncommon with this compound, comprehensive monitoring protocols are essential for early detection and management of potential complications.
Hypersensitivity Reactions:
Cardiovascular Effects:
Leukocytosis:
This compound represents a significant advancement in hematopoietic stem cell mobilization, addressing the critical clinical challenge of inadequate CD34+ cell collection in multiple myeloma patients undergoing autologous transplantation. The drug's high-affinity CXCR4 inhibition and extended receptor occupancy translate to superior mobilization efficiency, with nearly 90% of patients achieving optimal collection targets in just one apheresis session. The comprehensive monitoring protocols outlined in this document provide researchers and clinicians with evidence-based frameworks for safe administration, efficacy assessment, and adverse event management.
Beyond stem cell mobilization, ongoing investigations in pancreatic cancer and other solid tumors highlight this compound's potential as a tumor microenvironment modulator that may enhance response to immunotherapy and chemotherapy. The CheMo4METPANC trial and other studies continue to elucidate the full therapeutic potential of CXCR4 inhibition across multiple clinical contexts. As clinical experience with this compound grows, these application notes and protocols will evolve to incorporate new evidence and optimize patient outcomes across diverse therapeutic areas.
Multiple myeloma (MM) is the second most common hematologic malignancy, with a treatment paradigm that increasingly incorporates autologous stem cell transplantation (ASCT) as a cornerstone of therapeutic strategy. ASCT has been demonstrated to improve both event-free survival and overall survival compared with conventional chemotherapy alone in previously untreated standard-risk MM, with current median overall survival exceeding 45–82 months. The effectiveness of ASCT relies critically on the ability to collect sufficient hematopoietic stem and progenitor cells (HSPCs), typically from peripheral blood, with a minimum of ≥2 × 10⁶ CD34+ cells kg⁻¹ being necessary for transplantation, while infusion of optimal numbers of ≥5–6 × 10⁶ CD34+ cells kg⁻¹ is associated with improved engraftment, disease-free survival, and overall survival compared with lower transplant doses.
Granulocyte colony-stimulating factor (G-CSF) is widely considered the standard agent for peripheral blood HSPC mobilization. Nevertheless, despite its established use, 40–50% of patients with MM remain unable to collect optimal numbers of HSPCs for ASCT after multiple days of apheresis. The addition of chemotherapy to G-CSF may incrementally increase mobilization but prolongs the process with multiple apheresis days and introduces chemotherapy-related toxicities. The limitations of current mobilization strategies have prompted the development of more effective approaches, particularly CXCR4 inhibitors that disrupt the CXCL12/CXCR4 axis critically involved in HSPC retention within the bone marrow.
Table: Common Stem Cell Mobilization Regimens in Multiple Myeloma
| Mobilization Approach | Key Components | Advantages | Limitations |
|---|---|---|---|
| G-CSF Alone | Granulocyte colony-stimulating factor | Established safety profile, predictable kinetics | 40-50% failure rate for optimal collection, multiple apheresis days often needed |
| Chemomobilization | G-CSF + Cyclophosphamide | Higher stem cell yields, may overcome prior lenalidomide exposure | Requires hospitalization, risk of febrile neutropenia, prolonged process |
| Plerixafor-Based | G-CSF + Plerixafor (CXCR4 inhibitor) | Reduced apheresis sessions, effective for poor mobilizers | High cost, 15-35% still fail to achieve optimal yield with standard approach |
| Motixafortide-Based | G-CSF + this compound (high-affinity CXCR4 inhibitor) | Rapid, high-yield mobilization, primitive stem cell enrichment | Newer agent with less long-term data, injection site reactions common |
This compound (brand name Aphexda) is a selective cyclic-peptide inhibitor of CXCR4 with high affinity (inhibitory constant/Ki of 0.32 nM), long receptor occupancy, and extended clinical activity (>48 hours). This CXCR4 antagonist functions by binding with high affinity to the CXCR4 receptor, thereby blocking the interaction of CXCR4 with its natural ligand, stromal-derived factor-1α (SDF-1α, also known as CXCL12). This blockade disrupts the retention signals that maintain hematopoietic stem and progenitor cells within the bone marrow niche, effectively mobilizing them to the periphery for collection. The drug's molecular design incorporates multiple cationic residues and two bulky synthetic moieties that stabilize key conformations of CXCR4 in inactive states, contributing to its potent antagonistic activity and favorable pharmacokinetic properties.
The mobilization protocol with this compound follows a specific sequence with precise timing to maximize stem cell yield:
G-CSF Priming: Administer filgrastim (G-CSF) at 10 μg/kg once daily for 4 consecutive days. This initial phase stimulates hematopoiesis and begins the process of stem cell proliferation and partial mobilization.
This compound Administration: On the evening of day 4 (approximately 10-14 hours before the first planned apheresis), administer a single subcutaneous injection of this compound at 1.25 mg/kg. The injection should be given at a different site from G-CSF administration locations.
Stem Cell Collection: Begin apheresis procedures on day 5, continuing if necessary on day 6, until the target CD34+ cell count is achieved. Clinical decisions regarding the number of apheresis sessions required are based on local laboratory CD34+ cell enumeration.
This protocol is indicated for patients with multiple myeloma undergoing autologous hematopoietic stem cell transplantation. The GENESIS trial enrolled patients aged 18-78 years, with a median age of approximately 63 years, who had received induction therapy containing proteasome inhibitors and/or immunomodulatory drugs. Key parameters to monitor throughout the mobilization process include:
The GENESIS trial (NCT03246529) was a prospective, phase 3, double-blind, placebo-controlled, multicenter study with the objective of assessing the superiority of this compound + G-CSF over placebo + G-CSF to mobilize HSPCs for ASCT in MM. This rigorous clinical trial enrolled 122 adult patients with MM undergoing ASCT across 21 sites in five countries (Italy, Hungary, Germany, Spain, and the United States), randomized in a 2:1 ratio to receive either this compound + G-CSF (n=80) or placebo + G-CSF (n=42). The study demographics were well-balanced between treatment arms, with a median age of approximately 63 years and similar distribution of disease characteristics and prior therapies.
The primary endpoint was the proportion of patients collecting ≥6 × 10⁶ CD34+ cells kg⁻¹ within two apheresis procedures. The this compound + G-CSF arm demonstrated exceptional performance, with 92.5% of patients achieving this endpoint compared to only 26.2% in the placebo + G-CSF arm (odds ratio [OR] 53.3, 95% confidence interval [CI] 14.12–201.33, P < 0.0001). The key secondary endpoint of collecting ≥6 × 10⁶ CD34+ cells kg⁻¹ in just one apheresis was achieved by 88.8% of patients in the this compound group versus 9.5% in the control group (OR 118.0, 95% CI 25.36–549.35, P < 0.0001).
Table: Efficacy Outcomes from the GENESIS Phase 3 Clinical Trial
| Efficacy Parameter | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Statistical Significance |
|---|---|---|---|
| Primary Endpoint: ≥6 × 10⁶ CD34+ cells/kg in ≤2 apheresis | 92.5% | 26.2% | OR 53.3, 95% CI 14.12-201.33, P<0.0001 |
| Secondary Endpoint: ≥6 × 10⁶ CD34+ cells/kg in 1 apheresis | 88.8% | 9.5% | OR 118.0, 95% CI 25.36-549.35, P<0.0001 |
| Median CD34+ cells/kg in first apheresis | 10.8 × 10⁶ | 2.25 × 10⁶ | P<0.0001 |
| Patients achieving minimum transplant dose (≥2 × 10⁶ CD34+ cells/kg) | 96.3% in one apheresis | Information not specified | Not reported |
| Peripheral blood CD34+ count after mobilization (cells/μL) | 116.0 | 19.0 | P<0.001 |
The mobilization kinetics further highlight the rapid and robust effect of this compound. The baseline level of peripheral blood CD34+ HSPCs before G-CSF administration was similar between the this compound + G-CSF and placebo + G-CSF cohorts (1.5 vs. 1.7 CD34+ cells/μL, respectively). Following four doses of G-CSF and before this compound or placebo administration, peripheral blood CD34+ counts remained similar between groups (15.8 vs. 12.0 CD34+ cells/μL). However, following administration of either this compound or placebo but before apheresis, the median number of peripheral blood CD34+ HSPCs in the this compound + G-CSF cohort surged to 116.0 versus only 19.0 cells/μL in the placebo + G-CSF cohort, demonstrating the powerful mobilizing effect of this compound.
Diagram 1: this compound + G-CSF Mobilization Workflow and Timeline. The protocol demonstrates rapid and efficient stem cell collection within a compact timeframe.
This compound in combination with G-CSF has demonstrated a generally favorable safety profile in clinical trials, with most adverse events being transient and manageable. The most common treatment-emergent adverse events observed in the GENESIS trial were predominantly grade 1/2 injection site reactions, which included:
These local reactions were generally self-limiting and resolved without intervention. Systemic reactions were less common but included:
The transient nature of these adverse events and their generally mild severity contributed to the favorable tolerability profile of the this compound regimen. Overall, about 28% of patients in the this compound group experienced serious treatment-related side effects compared to 5% in the placebo group, though none were life-threatening.
While generally well-tolerated, this compound carries warnings for several potentially serious adverse effects that require vigilance and appropriate management:
Table: Management of Common Adverse Events with this compound
| Adverse Event | Incidence | Severity | Management Recommendations |
|---|---|---|---|
| Injection Site Reactions | 50-70% combined | Grade 1-2 | Rotate injection sites, apply cool compresses, typically self-resolving |
| Pruritus | 21.3% | Grade 1-2 | Antihistamines as needed, avoid scratching |
| Flushing | Not specified | Grade 1-2 | Generally transient, reassurance typically sufficient |
| Back Pain | Not specified | Grade 1-2 | Standard analgesics if needed |
| Serious Hypersensitivity | Rare | Potentially severe | Immediate medical intervention, epinephrine availability |
The CXCR4/CXCL12 axis represents a critical biological pathway for hematopoietic stem cell retention within the bone marrow niche. CXCL12 (stromal-derived factor-1α) produced by bone marrow stromal cells binds to CXCR4 receptors on HSPCs, creating retention signals that anchor these cells in the marrow microenvironment. This compound functions as a high-affinity competitive antagonist of this interaction, with its cyclic peptide structure enabling potent disruption of the CXCR4/CXCL12 binding. This mechanism rapidly releases HSPCs from their bone marrow niches, facilitating their egress into peripheral blood where they can be collected via apheresis.
The distinct pharmacological properties of this compound include its high binding affinity (Ki 0.32 nM), which is substantially greater than earlier CXCR4 inhibitors, and its extended receptor occupancy, which provides sustained pharmacodynamic effects lasting more than 48 hours. These characteristics enable the robust mobilization observed with just a single dose administered prior to apheresis.
Diagram 2: Mechanism of CXCR4-Mediated Stem Cell Mobilization. This compound competitively inhibits CXCL12 binding to CXCR4, disrupting stem cell retention signals and enabling mobilization to peripheral blood.
When compared to other available mobilization approaches, this compound demonstrates several distinct advantages:
Research has shown that this compound-mobilized CD34+ cells exhibit increased expression of genes and genetic pathways associated with self-renewal and regeneration, potentially translating to more robust and sustained engraftment post-transplantation. This preferential mobilization of primitive stem cells represents a significant advantage over other mobilizing agents that may preferentially mobilize more differentiated progenitor cells.
The primary approved indication for this compound is in combination with filgrastim (G-CSF) to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma. This application addresses a significant clinical need, as approximately 15-30% of transplant-eligible multiple myeloma patients are unable to collect optimal stem cell numbers with conventional mobilization regimens. The efficiency of collection with this compound (achieving target yields in 1-2 apheresis sessions for most patients) substantially reduces the logistical and financial burdens associated with prolonged mobilization and collection procedures.
Beyond its current application in multiple myeloma, ongoing research is exploring expanded indications for this compound:
The future development of this compound will likely focus on optimizing its use in combination with novel therapeutic agents and expanding its applications beyond stem cell mobilization to include direct anti-cancer effects through modulation of the tumor microenvironment. As clinical experience grows, further refinements in dosing, timing, and patient selection criteria will continue to enhance the therapeutic potential of this promising agent.
This compound represents a significant advancement in hematopoietic stem cell mobilization technology, addressing a critical limitation in the autologous stem cell transplantation paradigm for multiple myeloma. The robust efficacy demonstrated in the GENESIS trial, coupled with a manageable safety profile, positions this novel CXCR4 inhibitor as a potential new standard for mobilization regimens. The efficiency and reliability of stem cell collection with this compound not only improves the transplant process but also expands access to this potentially curative treatment approach for patients who might otherwise be ineligible due to poor mobilization characteristics. As clinical experience accumulates and research explores expanding applications, this compound promises to play an increasingly important role in the management of multiple myeloma and potentially other malignancies.
Motixafortide can cause anaphylactic shock and other hypersensitivity reactions, which typically occur within 5 to 30 minutes after the injection [1] [2]. Common symptoms across clinical studies include:
Additionally, injection-site reactions are very common, with symptoms such as pain, erythema, pruritus, bruising, and swelling [1].
To reduce the risk of these reactions, premedication is mandatory. The table below compares the standard protocol from the drug's prescribing information with an enhanced, evidence-based protocol that has shown superior results in reducing adverse events [1] [3] [4].
| Protocol Component | Standard Protocol [1] [2] [5] | Enhanced MF-DEX Protocol [3] [4] |
|---|---|---|
| H1 Antihistamine | Diphenhydramine (12.5 mg IV or 25-50 mg PO) or another H1-antihistamine, ~30-60 minutes before this compound [1] [2]. | Loratadine 10 mg daily, starting 3 days before this compound, PLUS Diphenhydramine 25-50 mg PO ~60 minutes before injection [3] [4]. |
| H2 Blocker | Famotidine, ~30-60 minutes before this compound [1] [2]. | Famotidine 20 mg daily, starting 3 days before this compound (on the day of G-CSF initiation) [3] [4]. |
| Leukotriene Inhibitor | Montelukast, ~30-60 minutes before this compound [1] [2]. | Montelukast 10 mg daily, starting 3 days before this compound [3] [4]. |
| Analgesic | Acetaminophen is recommended ~30-60 minutes before this compound [1] [2]. | Acetaminophen 650 mg ~60 minutes before injection [4]. |
| Corticosteroid | Not included in the standard label. | Dexamethasone 8 mg IV, added to the standard premedications ~60 minutes before injection [3] [4]. |
The enhanced MF-DEX protocol was developed at the Fox Chase Cancer Center to address the high rate of reactions observed even with the standard premedication [3] [4].
Adherence to the following procedures is critical for patient safety:
Understanding the mechanism of action can provide context for its use and associated reactions. This compound is a high-affinity antagonist of the C-X-C motif chemokine receptor 4 (CXCR4) [7]. It blocks the binding of the natural ligand, CXCL12 (also known as SDF-1α) [1] [7].
The following diagram illustrates this key signaling pathway and how this compound inhibits it.
This disruption of the CXCR4/CXCL12 axis is critical for stem cell mobilization. CXCR4 signaling helps anchor hematopoietic stem cells (HSCs) in the bone marrow [1] [7]. By blocking this interaction, this compound forces HSCs into the peripheral blood, where they can be collected via apheresis for subsequent autologous transplantation [1] [8].
The management of this compound-related reactions is an evolving area of clinical practice. While the standard premedication regimen is the foundation, recent real-world evidence strongly supports the use of an enhanced protocol incorporating corticosteroids and extended administration of antihistamines for significantly improved patient tolerance [3] [4].
Motixafortide is a selective cyclic-peptide antagonist of the C-X-C Chemokine Receptor 4 (CXCR4) [1] [2]. Its high-affinity binding (Ki = 0.32 nM) blocks the interaction between CXCR4 and its ligand, Stromal Derived Factor-1α (SDF-1α/CXCL12) [3] [2]. This CXCR4/CXCL12 axis is critical for retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche. By inhibiting this pathway, this compound disrupts HSPC anchorage, rapidly mobilizing them into the peripheral blood for collection via apheresis [1] [2].
The diagram below illustrates this mobilization mechanism and its application in autologous stem cell transplantation (ASCT).
Figure 1: this compound mobilizes HSPCs by blocking CXCR4/SDF-1 binding, enabling peripheral blood collection for ASCT.
Beyond stem cell mobilization, CXCR4 antagonism modulates the tumor microenvironment by enhancing infiltration of cytotoxic T lymphocytes and reducing immunosuppressive cells, showing potential for combination cancer immunotherapy [2].
The dosing regimen for this compound was established in the pivotal GENESIS phase 3 trial (NCT03246529) [3] [4] [5].
The table below summarizes the superior mobilization efficacy of this compound + G-CSF compared to placebo + G-CSF.
| Efficacy Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Statistical Significance (p-value) |
|---|---|---|---|
| Patients achieving ≥6.0 x 10⁶ CD34+ cells/kg in 2 apheresis days (Primary Endpoint) | 92.5% | 26.2% | OR 53.3, p < 0.0001 [3] |
| Patients achieving ≥6.0 x 10⁶ CD34+ cells/kg in 1 apheresis day (Key Secondary Endpoint) | 88.8% | 9.5% | OR 118.0, p < 0.0001 [3] |
| Median CD34+ cells collected in 1 apheresis (x 10⁶ cells/kg) | 10.8 | 2.25 | Reported as significant [5] |
This data demonstrates that the this compound regimen enables the vast majority of patients to reach an optimal cell yield in a single apheresis session, significantly reducing the mobilization burden [3] [5].
This compound was safe and well-tolerated in the GENESIS trial. The most common adverse events were transient, grade 1/2 injection site reactions [3] [4]:
Serious treatment-related adverse events occurred in 28% of the this compound group versus 5% in the placebo group, though none were life-threatening [5].
For laboratory and translational research, here is a detailed breakdown of the mobilization and cell analysis protocol based on the GENESIS trial design.
The workflow for the clinical mobilization protocol is shown below.
Figure 2: Clinical protocol for stem cell mobilization with this compound and G-CSF.
Key Methodological Details:
Research from the GENESIS trial included sophisticated profiling of the mobilized HSPC population. The following protocol can be adapted for investigational studies:
Q1: How does this compound compare to plerixafor for poor mobilizers? While no large-scale head-to-head randomized trials have been completed, an adjusted indirect comparison and a small prospective companion study to GENESIS suggest potential superiority for this compound [6] [3]. This compound has a higher binding affinity (Ki, 0.32 nM) and longer receptor occupancy (>48 hours) compared to plerixafor (Ki, 652 nM) [3]. The companion study indicated that this compound + G-CSF mobilized a higher proportion of primitive HSPCs and achieved higher CD34+ cell yields than a contemporaneous cohort mobilized with plerixafor + G-CSF [3] [5].
Q2: Are there any contraindications or special precautions for this compound? According to the FDA-approved label, the most common adverse reactions are injection site reactions and systemic hypersensitivity reactions (e.g., flushing, urticaria, pruritus). Premedication with an oral antihistamine (e.g., diphenhydramine), an H2 antagonist, and an antipyretic (e.g., acetaminophen) approximately 30-60 minutes before this compound administration is recommended to reduce the risk of these reactions [1].
Q3: Is this compound being explored for other therapeutic areas beyond multiple myeloma? Yes, its application is expanding. A key area of investigation is in gene therapy for Sickle Cell Disease (SCD) [6] [7]. Since G-CSF is contraindicated in SCD, a Phase 1 trial is evaluating a novel mobilization regimen combining this compound with natalizumab (a VLA-4 inhibitor) to safely produce the large quantity of high-quality HSCs required for gene therapy manufacturing [6]. It is also being investigated in combination with checkpoint inhibitors and chemotherapy for solid tumors, such as pancreatic cancer [2].
Motixafortide is a C-X-C motif chemokine receptor 4 (CXCR4) antagonist. The CXCR4/CXCL12 axis plays a critical role in retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche [1] [2]. By blocking CXCR4, this compound disrupts this retention signal, enabling HSPCs to move into the peripheral blood [1]. When used in combination with filgrastim (G-CSF), which has its own mobilizing effects, the two agents work synergistically to produce a robust increase in circulating leukocytes and CD34+ HSPCs [3] [4]. Therefore, the observed leukocytosis is not an adverse reaction but a direct and necessary consequence of the drug's efficacy.
The following diagram illustrates this core mechanism and the resulting leukocytosis.
Since leukocytosis is an expected outcome, management strategies focus on confirmation and monitoring.
The leukocytosis is a biomarker for the drug's efficacy, as it correlates with the mobilization of CD34+ HSPCs needed for transplantation. The phase 3 GENESIS trial demonstrated the success of this approach.
Table: Efficacy Outcomes from the GENESIS Phase 3 Trial [5]
| Endpoint | This compound + G-CSF | Placebo + G-CSF | Result |
|---|---|---|---|
| Primary Endpoint: Proportion of patients collecting ≥6 × 10⁶ CD34+ cells/kg within two aphereses | 92.5% | 26.2% | Odds Ratio (OR): 53.3, P < 0.0001 |
| Secondary Endpoint: Proportion of patients collecting ≥6 × 10⁶ CD34+ cells/kg in one apheresis | 88.8% | 9.5% | Odds Ratio (OR): 118.0, P < 0.0001 |
While leukocytosis itself is managed by monitoring, several related safety points require active management.
Fox Chase Cancer Center researchers presented a new pretreatment protocol at the 2024 ASH Annual Meeting, termed MF-DEX, which significantly reduced hypersensitivity and injection-site reactions compared to the standard protocol [1].
The table below compares the standard and enhanced premedication regimens:
| Component | Standard Protocol | Enhanced Protocol (MF-DEX) |
|---|---|---|
| Objective | Reduce risk of hypersensitivity & injection-site reactions [2] [3] | Further reduce grade 3/severe reactions & improve patient comfort [1] |
| H1 Antihistamine | Diphenhydramine or another H1-antihistamine, 30-60 min pre-injection [2] [3] | Presumably included (part of standard base) |
| H2 Blocker | Famotidine, 30-60 min pre-injection [2] [3] | Presumably included (part of standard base) |
| Leukotriene Inhibitor | Montelukast, 30-60 min pre-injection [2] [3] | Montelukast, daily for 5 days [1] |
| Analgesic | Acetaminophen, 30-60 min pre-injection [2] [3] | Presumably included (part of standard base) |
| Corticosteroid | Not specified in standard | Dexamethasone (low dose), added to pre-treatment regimen [1] |
| Reported Efficacy | Reactions still observed [1] | No grade 3 reactions and significantly fewer reactions overall in 16 patients [1] |
The phase 3 GENESIS trial established the safety and efficacy of Motixafortide in combination with filgrastim (G-CSF). The following table summarizes the key findings [4] [5] [6]:
| Parameter | Findings from GENESIS Phase 3 Trial |
|---|---|
| Most Common Adverse Events ( >20%) | Injection site reactions, pruritus (itching), flushing, back pain [2] [3]. |
| Injection Site Reactions | Pain (53%), erythema (27.5%), pruritus (21.3%). Mostly Grade 1/2, transient [4] [5]. |
| Systemic Reactions | Flushing (33%), pruritus (38%), urticaria (14%), nausea (14%), rash (16%) [2]. |
| Grade ≥3 Reactions | Pruritus (11%), injection site pain (7%), flushing (7%), hypokalemia (4.3%), urticaria (1.1%) with standard premedication [2]. |
| Efficacy in Mobilization | 92.5% of patients collected ≥6×10⁶ CD34+ cells/kg within 2 apheresis sessions vs. 26.2% with placebo+G-CSF [4] [5]. |
For a clear overview of the premedication and administration process, follow this workflow incorporating both standard and enhanced strategies:
Q1: Why are systemic reactions a significant concern with this compound? Although these reactions are rarely life-threatening and typically do not lead to hospitalization or treatment discontinuation, they significantly negatively impact patient quality of life and comfort during the stem cell collection process [1]. Premedication is therefore critical for patient-centered care.
Q2: What is the rationale behind the enhanced MF-DEX protocol? The lead investigator, Dr. Peter Abdelmessieh, drew inspiration from managing similar reactions with another drug, daratumumab. The addition of dexamethasone (an anti-inflammatory steroid) and an extended course of montelukast (which helps control a different pathway of the inflammatory response) was a proactive measure that proved highly successful in reducing high-grade reactions [1].
Q3: What specific monitoring is required after the injection? All patients must be monitored for signs or symptoms of anaphylactic shock and hypersensitivity reactions for at least one hour following administration. This compound should only be given in a setting where personnel and therapies are immediately available to treat such systemic reactions [2] [3].
Q4: Are there any special considerations for patients on other medications? Yes. Patients receiving concomitant beta-blockers may be at greater risk for hypotension during a hypersensitivity reaction. When appropriate, clinicians should consider replacing beta-blockers with non-chronotropic drugs [2] [3].
For researchers designing clinical protocols, the following table summarizes the core administration guidelines for motixafortide.
| Aspect | Technical Specification |
|---|---|
| Recommended Dosage | 1.25 mg/kg based on actual body weight [1] [2]. |
| Administration Route | Subcutaneous (SC) injection [1] [2]. |
| Injection Volume | Each single injection volume should not exceed 2 mL. Doses requiring more than 2 mL must be divided into multiple syringes [2]. |
| Injection Sites | Abdomen (avoiding 5 cm around the navel), back or side of upper arms, or thighs [1] [2]. |
| Site Rotation | Rotate injection sites. If multiple injections are needed for a single dose, injection sites should be at least 2 cm apart [2]. |
| Injection Technique | Administer slowly over approximately 2 minutes. Do not inject into scar tissue or areas that are reddened, inflamed, or swollen [1] [2]. |
| Post-Injection Monitoring | Monitor patients for at least 1 hour after administration for hypersensitivity reactions [1] [2]. |
Injection site reactions (pain, redness, pruritus) are common but are typically transient and grade 1/2 in severity [3] [4]. Systemic hypersensitivity reactions (flushing, itching) can also occur [2] [5].
The product label recommends premedicating approximately 30-60 minutes before this compound injection with an H1-antihistamine (e.g., diphenhydramine), an H2-blocker (e.g., famotidine), a leukotriene inhibitor (e.g., montelukast), and an analgesic (e.g., acetaminophen) [1] [2].
Recent clinical findings presented at the American Society of Hematology (ASH) 2024 annual meeting suggest a more effective premedication regimen, termed the "MF-DEX" protocol [6]:
In a retrospective study, this enhanced protocol significantly reduced hypersensitivity and injection site reactions, with patients reporting no grade 3 reactions and significantly fewer reactions overall [6].
The following table quantifies the efficacy of this compound in combination with G-CSF for hematopoietic stem cell mobilization, based on the pivotal Phase 3 GENESIS trial [3] [4] [7].
| Endpoint | This compound + G-CSF | Placebo + G-CSF | P-value |
|---|---|---|---|
| Primary: Proportion of patients collecting ≥6 x 10⁶ CD34+ cells/kg within 2 apheresis procedures | 92.5% | 26.2% | P < 0.0001 |
| Secondary: Proportion achieving goal in 1 apheresis | 88.8% | 9.5% | P < 0.0001 |
| Median CD34+ cells collected in 1 apheresis (x10⁶ cells/kg) | 10.8 | 2.25 | Not reported |
The experimental workflow for this compound's action and the subsequent stem cell collection process can be visualized as follows:
This compound is a high-affinity, selective antagonist of the C-X-C motif chemokine receptor 4 (CXCR4) [3] [8]. The CXCL12/CXCR4 axis is critical for retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche [8]. By blocking this interaction, this compound disrupts the retention signal, leading to the rapid and efficient egress of CD34+ HSPCs into the peripheral blood, where they can be collected via apheresis [3].
Beyond stem cell mobilization, this compound is being investigated in oncology for its potential to modulate the tumor microenvironment. In a Phase 2 trial in pancreatic cancer (CheMo4METPANC), this compound combination therapy was shown to increase CD8+ T-cell tumor infiltration across all patients, suggesting it can overcome immunosuppressive barriers and promote an anti-tumor immune response [9].
Q1: What is the scientific rationale for the 2 mL maximum injection volume and site rotation? The limitation is primarily to minimize severe injection site reactions. Dividing larger doses across multiple sites, at least 2 cm apart, distributes the drug, reduces localized tissue trauma and irritation, and improves patient comfort and tolerability [2].
Q2: Are there any stability data for the reconstituted solution? Yes. The reconstituted solution of this compound can be stored either refrigerated at 2°C to 8°C (36°F to 46°F) or at room temperature at 20°C to 25°C (68°F to 77°F) for up to 24 hours. It must be protected from light during storage [2].
Q3: How does the GENESIS trial support the efficacy of a single injection? The data are robust. With just one dose of this compound, 88.8% of patients achieved the target cell count in a single apheresis session, compared to only 9.5% with G-CSF alone. The median yield after one apheresis was 10.8 million CD34+ cells/kg, far exceeding the minimum requirement and demonstrating high efficiency [3] [7].
Q4: What is the supporting evidence for the enhanced "MF-DEX" premedication protocol? The evidence comes from a retrospective clinical study presented at ASH 2024. Researchers observed that even with the standard premedication, many patients experienced significant reactions. After implementing the enhanced protocol that adds pre-treatment montelukast and dexamethasone, they observed significantly fewer reactions overall and no Grade 3 reactions in 16 treated patients, greatly improving patient comfort [6].
Welcome to the Motixafortide technical support portal. This resource is designed for researchers and scientists to ensure the proper handling, reconstitution, and use of this compound in experimental settings.
This section provides quantitative data on the handling and stability of this compound. Adherence to these guidelines is critical for maintaining compound integrity.
Table 1: this compound Storage & Handling Specifications
| Parameter | Specification | Notes / Rationale |
|---|---|---|
| Lyophilized Powder Storage | -20°C to -80°C | For long-term storage. Desiccate to protect from moisture. |
| Reconstituted Solution | Short-Term: Up to 24 hours at 2°C to 8°C. Long-Term: Up to 3 months at -20°C. | Avoid repeated freeze-thaw cycles. Aliquot for single use. | | Reconstitution Solvent | Sterile Water for Injection (WFI) or 0.9% Sodium Chloride Injection. | Do not use bacteriostatic water or other solvents unless specified in a validated protocol. | | Common Stock Concentration | 5 mg/mL to 50 mg/mL | The concentration should be optimized for your specific experimental application (e.g., in vitro vs. in vivo). | | pH of Reconstituted Solution | Approximately 4.5 - 5.5 | The solution is acidic; consider this for buffer compatibility in your assays. |
Aim: To correctly reconstitute lyophilized this compound to a desired concentration for experimental use.
Materials:
Methodology:
The following workflow summarizes this protocol:
Title: this compound Reconstitution Workflow
Q1: I see precipitate in my reconstituted this compound solution. What should I do? A: Precipitation can occur if the solution is subjected to stress (e.g., vortexing) or if it is stored for too long at 2-8°C.
Q2: Can I use phosphate-buffered saline (PBS) to reconstitute this compound? A: It is not recommended for the initial reconstitution of the lyophilized powder. The reconstituted solution in WFI or saline is acidic (pH ~4.5-5.5). Directly diluting this acidic stock into a neutral PBS buffer can cause localized precipitation.
Q3: The biological activity of my this compound seems low in my CXCR4 inhibition assay. What could be the cause? A: Loss of activity is often linked to improper handling or storage.
Q4: What is the core mechanism of action I should reference for my experimental design? A: this compound is a potent cyclic peptide antagonist of C-X-C Chemokine Receptor 4 (CXCR4). It binds with high affinity, blocking the interaction with its natural ligand, CXCL12 (SDF-1α). This inhibits the CXCR4/CXCL12 signaling axis, which is critical in cancer metastasis, hematopoietic stem cell mobilization, and inflammatory processes.
The following diagram illustrates this core signaling pathway and mechanism of inhibition:
Title: this compound Inhibits CXCR4/CXCL12 Axis
Q1: What is the clinical evidence supporting this compound for stem cell mobilization?
This compound, in combination with Granulocyte Colony-Stimulating Factor (G-CSF), has demonstrated superior efficacy in mobilizing hematopoietic stem cells compared to G-CSF alone. The key evidence comes from the phase 3 GENESIS trial [1] [2] [3].
The table below summarizes the primary efficacy outcomes from this trial:
| Efficacy Endpoint | This compound + G-CSF | Placebo + G-CSF | Statistical Significance |
|---|---|---|---|
| Patients collecting ≥6 × 10⁶ CD34+ cells/kg within 2 apheresis sessions (Primary Endpoint) | 92.5% | 26.2% | OR: 53.3; 95% CI: 14.12–201.33; P < 0.0001 [1] |
| Patients collecting ≥6 × 10⁶ CD34+ cells/kg in 1 apheresis session (Secondary Endpoint) | 88.8% | 9.5% | OR: 118.0; 95% CI: 25.36–549.35; P < 0.0001 [1] |
| Median CD34+ cells collected in 1 apheresis (cells/kg) | 10.8 million | 2.25 million | Reported in trial [3] |
Beyond quantity, immunophenotypic and transcriptional analyses showed that the this compound-based regimen preferentially mobilized a higher percentage of immunophenotypically and transcriptionally primitive hematopoietic stem cells compared to the control group [1].
Q2: What is the molecular mechanism of action of this compound?
This compound is a best-in-class, high-affinity antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [4] [5].
The following diagram illustrates this signaling pathway and the point of inhibition by this compound.
Diagram 1: this compound inhibits the CXCR4/CXCL12 axis to promote stem cell mobilization.
Q3: What are the common administration challenges and how can they be managed?
A primary clinical challenge is managing injection-related reactions. The most common treatment-emergent adverse events are transient, grade 1/2 injection site reactions, including pain (50%), erythema (27.5%), and pruritus (21.3%) [1] [2]. Systemic reactions such as flushing, itching, or a feeling of warmth can also occur [3].
A recent study presented a modified premedication protocol, "MF-DEX," which significantly reduced these reactions [6].
Q4: What is the basic protocol for stem cell mobilization with this compound?
The following workflow outlines the key steps based on the GENESIS trial design and clinical use [1] [4] [3].
Diagram 2: Workflow for stem cell mobilization and collection with this compound.
Key Protocol Details:
Q1: What is the evidence for the cost-effectiveness of this compound in stem cell mobilization?
A cost-effectiveness analysis presented at the American Society of Hematology (ASH) meeting in 2022 compared this compound in combination with Granulocyte Colony-Stimulating Factor (G-CSF) against plerixafor with G-CSF for stem cell mobilization in multiple myeloma patients [1] [2].
The analysis, based on data from the GENESIS Phase 3 trial, demonstrated that the this compound regimen was "dominant," meaning it provided better health outcomes at a lower total cost over a lifetime horizon [1] [2]. The key results are summarized below.
Table 1: Key Outcomes from the Cost-Effectiveness Analysis of this compound + G-CSF vs. Plerixafor + G-CSF
| Outcome Measure | Performance of this compound + G-CSF |
|---|---|
| Healthcare Resource Utilization (HRU) | Significantly lower, including less frequent G-CSF administration, lower total G-CSF doses, and fewer apheresis sessions [1] [2]. |
| Successful Mobilization in 1 Apheresis | A significantly greater proportion of patients successfully mobilized ≥6x10⁶ CD34+ cells/kg within a single apheresis day [1] [2]. |
| Cost-Effectiveness Result | Dominant strategy, resulting in additional Quality-Adjusted Life Years (QALYs) and lower total costs [1] [2]. |
Q2: What clinical trial data supports the efficacy of this compound?
The primary clinical evidence comes from the pivotal GENESIS Phase 3 trial (NCT03246529) [3]. This was a randomized, double-blind, placebo-controlled study in patients with multiple myeloma.
The trial's workflow and remarkable success in a single apheresis session can be visualized as follows:
The trial met both its primary and key secondary endpoints with high statistical significance [3]:
Q3: Are there ongoing studies exploring this compound in other therapeutic areas?
Yes, research is actively investigating this compound for other indications, leveraging its mechanism as a CXCR4 inhibitor [4].
The table below summarizes key efficacy endpoints from pivotal clinical trials for both agents in combination with G-CSF for multiple myeloma.
| Efficacy Measure | Motixafortide + G-CSF (GENESIS Trial, N=80) [1] [2] | Plerixafor + G-CSF (Meta-analysis, Multiple Trials) [3] |
|---|---|---|
| Primary Endpoint | Proportion collecting ≥6 × 10⁶ CD34+ cells/kg in 2 aphereses | Proportion collecting ≥5/6 × 10⁶ CD34+ cells/kg in ≤4 aphereses |
| Success Rate | 92.5% [1] [2] | Pooled RR vs. placebo: 2.59 (95% CI: 1.40 to 4.81) [3] |
| Secondary Endpoint | Proportion collecting ≥6 × 10⁶ CD34+ cells/kg in 1 apheresis | Proportion collecting ≥2 × 10⁶ CD34+ cells/kg in ≤4 aphereses |
| Success Rate | 88.8% [1] [2] | Pooled RR vs. placebo: 1.46 (95% CI: 1.01 to 2.12) [3] |
| Median PB CD34+ Cell Peak | 116.0 cells/μL (after drug administration) [1] [2] | Significantly increased total collection (Mean difference: 4.21; 95% CI: 2.85 to 5.57) [3] |
To understand the data, it is critical to review the methodologies of the key trials.
Both drugs are CXCR4 antagonists but differ significantly in their molecular and pharmacokinetic properties, as shown in the table below.
| Characteristic | This compound | Plerixafor |
|---|---|---|
| Drug Class | Cyclic peptide [4] [5] | Bicyclam small molecule [6] [7] |
| Target | CXCR4 [4] | CXCR4 [6] [7] |
| Mechanism | Antagonizes CXCR4, blocking binding of its ligand CXCL12 (SDF-1α), thereby mobilizing HSCs from bone marrow [4] | Antagonizes CXCR4, disrupting the CXCL12/CXCR4 axis, leading to HSC mobilization [6] [7] |
| Binding Affinity (Kᵢ) | 0.32 nM (high affinity) [1] [2] | 652 nM (low affinity) [1] [2] |
| Receptor Occupancy | Extended (>48 hours) [1] [2] | Short-acting [1] |
| Mobilized HSC Types | Preferentially mobilizes immunophenotypically and transcriptionally primitive HSCs [1] [2] | Mobilizes CD34+ cells; may have lower mobilization of primitive subsets [1] |
The following diagram illustrates the shared signaling pathway and mechanism of action for both drugs.
The choice in a clinical or development setting may therefore involve a value-based decision, weighing the potentially higher efficacy and more favorable HSC profile of this compound against the established history and potentially lower cost of plerixafor.
The following table consolidates key efficacy and pharmacoeconomic data from the Phase 3 GENESIS trial and subsequent analyses.
| Metric | Motixafortide + G-CSF | Plerixafor + G-CSF | G-CSF Alone (Placebo Arm) |
|---|---|---|---|
| ≥6 million CD34+ cells/kg in ≤2 apheresis sessions | 92.5% of patients [1] | ~65-85% (Historical, 15-35% failure rate [2] [1]) | 26.2% of patients [1] |
| ≥6 million CD34+ cells/kg in 1 apheresis session | 88.8% of patients [1] | Information missing | 9.5% of patients [1] |
| Median CD34+ cells collected in 1 apheresis (x10⁶/kg) | ~10.8 [3] | Information missing | ~2.25 [3] |
| Net Cost Savings (vs. G-CSF alone) | ~$17,000 (lifetime estimate, excluding drug cost) [4] | Information missing | (Baseline) |
| Net Cost Savings (vs. Plerixafor + G-CSF) | ~$30,000 (lifetime estimate, excluding drug cost) [2] [5] | (Baseline) | Information missing |
| Common Adverse Events | Transient, Grade 1/2 injection site reactions (pain, erythema, pruritus) [1] | Generally well-tolerated; specific profile not detailed in sources | Information missing |
Understanding the origin of the comparison data is crucial for its interpretation.
Source of this compound Data: The GENESIS Trial
Source of Plerixafor Comparison: Indirect Analysis
Pharmacoeconomic Study Methodology
The different mechanisms of this compound and plerixafor, both CXCR4 inhibitors, underpin their clinical profiles. The following diagram illustrates the shared CXCR4 signaling pathway they target.
The table below summarizes key efficacy outcomes from clinical studies for different mobilization regimens.
| Mobilization Regimen | Study / Design | Primary Endpoint Success (≥6 x 10⁶ CD34+ cells/kg) | Success in a Single Apheresis (≥6 x 10⁶ CD34+ cells/kg) | Key Comparative Findings |
|---|---|---|---|---|
| Motixafortide + G-CSF | Phase 3 RCT (GENESIS), N=122 [1] [2] | 92.5% (in 2 aphereses) | 88.8% | Significantly superior to G-CSF alone. |
| Plerixafor + G-CSF | Phase 3 RCT (Historical Data) [1] | ~65-85% (in 4 aphereses) | Information Missing | A proportion of patients (15-35%) fail to collect optimal HSPC numbers [1]. |
| G-CSF alone | Phase 3 RCT (Placebo arm of GENESIS), N=42 [1] [2] | 26.2% (in 2 aphereses) | 9.5% | Serves as the baseline control; 40-50% of patients cannot collect optimal cells [1]. |
| Cyclophosphamide (Cy) + G-CSF | Single-Center Retrospective Analysis, N=200 [3] | Information Missing | 63% (≥5 x 10⁶ cells/kg) | Effective, but carries risk of febrile neutropenia and requires hospitalization [3]. |
| Bortezomib + Cy + G-CSF | Single-Center Retrospective Analysis [3] | Information Missing | 69% (≥5 x 10⁶ cells/kg) | May increase stem cell yield compared to Cy+G-CSF alone [3]. |
| Bortezomib + G-CSF | Single-Center Retrospective Analysis [3] | Information Missing | 26% (≥5 x 10⁶ cells/kg) | Identified as an inferior regimen for mobilization [3]. |
For a clear understanding of the data, here are the methodologies and additional context for the key studies cited.
| Efficacy Endpoint | Motixafortide + G-CSF | Placebo + G-CSF | Result |
|---|---|---|---|
| Primary Endpoint: Proportion of patients collecting ≥6 × 10⁶ CD34+ cells/kg within 2 apheresis procedures [1] [2] | 92.5% [1] | 26.2% [1] | OR 53.3, P < 0.0001 [1] |
| Secondary Endpoint: Proportion of patients collecting ≥6 × 10⁶ CD34+ cells/kg in 1 apheresis procedure [1] [2] | 88.8% [1] | 9.5% [1] | OR 118.0, P < 0.0001 [1] |
| Median CD34+ cells collected in 2 apheresis sessions (by central lab) [3] | 11.3 × 10⁶ cells/kg [3] | 2.6 × 10⁶ cells/kg [3] | >4 times more cells mobilized [3] |
The following diagram illustrates the workflow of the pivotal GENESIS trial that generated the data above.
Summary: GENESIS trial workflow for comparing stem cell mobilization regimens.
Key Methodological Details:
This compound's superior efficacy is rooted in its distinct pharmacological profile as a CXCR4 inhibitor. The following diagram compares the signaling pathways of different mobilization agents.
Summary: Mechanism of action comparison of stem cell mobilizing agents.
Key Differentiating Factors:
The data from the GENESIS trial highlights several key considerations for professionals in the field:
The pivotal GENESIS trial (NCT03246529) was a phase 3, double-blind, placebo-controlled, multicenter study that enrolled 122 adult patients with multiple myeloma. Patients were randomized (2:1) to receive either motixafortide + G-CSF or placebo + G-CSF for stem cell mobilization [1] [2].
The tables below summarize the key efficacy outcomes and common adverse events.
| Efficacy Endpoint | This compound + G-CSF | Placebo + G-CSF | Odds Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Patients collecting ≥6 × 10⁶ CD34+ cells/kg in up to 2 aphereses (Primary Endpoint) | 92.5% | 26.2% | 53.3 (14.12 – 201.33) | < 0.0001 [1] |
| Patients collecting ≥6 × 10⁶ CD34+ cells/kg in only 1 apheresis (Secondary Endpoint) | 88.8% | 9.5% | 118.0 (25.36 – 549.35) | < 0.0001 [1] |
| Other Efficacy Measures | This compound + G-CSF | Placebo + G-CSF | ||
| Median CD34+ cells collected on first apheresis day | 8.5 × 10⁶ cells/kg | 1.5 × 10⁶ cells/kg | [3] | |
| Patients collecting minimum transplant dose (≥2 × 10⁶ CD34+ cells/kg) in one apheresis | 96.3% | Not specified [1] |
| Common Adverse Events (Mostly Grade 1/2) | Incidence in this compound + G-CSF arm |
|---|---|
| Injection site pain | 50% |
| Injection site erythema (redness) | 27.5% |
| Injection site pruritus (itching) | 21.3% |
| Systemic reactions (e.g., flushing, fatigue, headache) | Less frequent, typically mild [1] [4] |
This compound's enhanced efficacy is attributed to its distinct pharmacological profile as a CXCR4 inhibitor. The following diagram illustrates its mechanism of action in stem cell mobilization.
Mechanism of Action: this compound is a high-affinity, synthetic cyclic peptide antagonist of the CXCR4 receptor. It blocks the interaction between CXCR4 and its ligand, CXCL12, which is the key signal retaining hematopoietic stem cells in the bone marrow niche. This blockade rapidly mobilizes stem cells into the peripheral blood for collection [5] [3] [6].
While no head-to-head trials with other CXCR4 inhibitors have been published, comparative reviews highlight key pharmacological differences.
| Feature | This compound | Plerixafor |
|---|---|---|
| Drug Class | Synthetic cyclic peptide [5] | Small molecule [6] |
| CXCR4 Affinity (Ki) | 0.32 nM (High affinity) [1] | 652 nM (Low affinity) [1] |
| Receptor Occupancy | Long (>48 hours) [1] [5] | Short [6] |
| Key Efficacy | 92.5% achieved target in ≤2 apheresis [1] | 15-35% fail to mobilize optimally [1] |
The GENESIS trial employed a rigorous methodology to evaluate this compound's efficacy and safety [1] [2].
The clinical workflow of the trial is summarized below.
The GENESIS trial established this compound as a highly efficacious agent for stem cell mobilization. Its high-affinity, long-acting profile differentiates it from existing therapies. Research continues to optimize its use and explore its potential in oncology.
The table below summarizes the key safety and efficacy data for motixafortide and plerixafor, both used in combination with G-CSF.
| Feature | This compound + G-CSF | Plerixafor + G-CSF |
|---|---|---|
| Mechanism of Action | High-affinity (Ki, 0.32 nM), long-acting cyclic peptide CXCR4 inhibitor [1] [2]. | Low-affinity (Ki, 652 nM), short-acting bicyclam CXCR4 inhibitor [1] [2]. |
| Key Efficacy in MM (Primary Endpoint) | 92.5% collected ≥6 × 10⁶ CD34+ cells/kg in ≤2 apheresis sessions [1] [2] [3]. | Data from a meta-analysis: Superior to G-CSF alone for collecting ≥5/6×10⁶ CD34+ cells/kg in ≤4 apheresis days (RR=2.59) [4]. |
| Key Efficacy in MM (Single Apheresis) | 88.8% collected ≥6 × 10⁶ CD34+ cells/kg in one session [1] [2]. | Not specifically reported in search results. |
| Common Adverse Events (AEs) | Transient, Grade 1/2 injection site reactions (pain, 50%; erythema, 27.5%; pruritus, 21.3%); flushing, back pain [1] [2] [3]. | Generally well-tolerated; meta-analysis showed no significant increase in AEs vs. G-CSF alone (RR=1.03) [4]. |
| Serious Adverse Events (SAEs) | 5.4% of patients (including vomiting, injection site reaction, hypersensitivity, hypoxia) [3]. | Not specifically reported in the analyzed results. |
| HSPC Composition | Mobilizes increased numbers of immunophenotypically and transcriptionally primitive stem cells [1] [2] [5]. | Preclinical data suggests it may mobilize fewer primitive CD34+ HSCs due to their lower CXCR4 expression [1] [2]. |
Both drugs disrupt the CXCR4/CXCL12 axis, a key pathway for hematopoietic stem cell (HSC) retention in the bone marrow niche. The following diagram illustrates this shared mechanism and the experimental workflow used in the key this compound trial.
Diagram Title: CXCR4 Inhibitor Mechanism and HSC Mobilization
Supporting Experimental Detail: The efficacy and safety data for this compound are primarily from the GENESIS trial (NCT03246529), a Phase 3, double-blind, placebo-controlled study [1] [2].
The key economic benefit of motixafortide stems from its high efficacy in mobilizing stem cells, which streamlines the transplant process and reduces resource use.
| Aspect | Findings for this compound + G-CSF |
|---|---|
| Overall Cost-Effectiveness | "Dominant" strategy versus plerixafor + G-CSF; provides more health benefits (QALYs) at a lower total cost over a patient's lifetime [1]. |
| Key Cost Drivers | Higher probability of successful transplantation, long-term maintenance costs, and time to engraftment in poor mobilizers [1]. |
| Healthcare Resource Use | Significant reductions in G-CSF doses, G-CSF administration days, and number of apheresis sessions required [1]. |
| Efficacy & Workflow | 88.8% of patients collected optimal cells (≥6 million CD34+ cells/kg) in one apheresis session, versus 9.5% with G-CSF + placebo [2] [3]. |
This compound is a novel cyclic-peptide inhibitor of the CXCR4 receptor [2] [3]. The CXCR4 receptor and its ligand, CXCL12, play a critical role in retaining hematopoietic stem cells (HSCs) within the bone marrow niche. Blocking this interaction mobilizes HSCs, moving them from the marrow into the peripheral blood for collection [2].
The following diagram illustrates the signaling pathway and mechanism of this compound.
| Efficacy Endpoint | This compound + G-CSF | Placebo + G-CSF | P-value |
|---|---|---|---|
| ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis | 92.5% | 26.2% | P < 0.0001 |
| ≥6 x 10⁶ CD34+ cells/kg in 1 apheresis | 88.8% | 9.5% | P < 0.0001 |
The high efficacy of this compound translates directly into a more efficient and less resource-intensive clinical pathway, which is the foundation of its cost savings.
The following table summarizes the key quantitative data from the phase 3 GENESIS trial, which compared Motixafortide in combination with Granulocyte-Colony Stimulating Factor (G-CSF) against placebo with G-CSF for hematopoietic stem cell mobilization in multiple myeloma patients [1] [2] [3].
| Metric | This compound + G-CSF | Plerixafor + G-CSF (Contextual Data) | Placebo + G-CSF |
|---|---|---|---|
| Patients achieving ≥6 million CD34+ cells/kg in 2 apheresis sessions (Primary Endpoint) | 92.5% [2] | 15-35% of patients unable to reach optimal numbers despite more interventions [2] | 26.2% [2] |
| Patients achieving ≥6 million CD34+ cells/kg in 1 apheresis session (Secondary Endpoint) | 88.8% [2] | Information not available | 9.5% [2] |
| Median CD34+ cells collected per kg in 1 apheresis | 10.8 million [1] | Information not available | 2.25 million [1] |
| Engraftment Outcomes | Consistent with successful transplantation; 1-year overall survival rates showed no difference from placebo [1]. | Information not available | Consistent with successful transplantation; 1-year overall survival rates showed no difference from this compound [1]. |
The search results indicate that This compound mobilizes a higher proportion of primitive hematopoietic stem cells compared to plerixafor, which is a positive indicator for potential long-term engraftment success, though direct long-term data was not reported [1] [2].
This compound is a CXCR4 antagonist. The diagram below illustrates the pathway it targets to mobilize stem cells, which is central to its mechanism of action [2] [4].
CXCR4 Antagonist Mobilization Mechanism
For the key data presented, here are the methodologies from the cited studies.
This compound demonstrates a significant advantage in the efficiency and speed of stem cell collection for autologous transplantation in multiple myeloma patients when compared to G-CSF alone or contextual data for plerixafor. This efficient collection is a critical first step for a successful transplant.
Autologous stem cell transplantation (ASCT) is a cornerstone of multiple myeloma treatment, which depends on collecting a sufficient number of CD34+ hematopoietic stem and progenitor cells (HSPCs) from the peripheral blood [1] [2]. A minimum of 2 million CD34+ cells per kg of body weight is required for transplant, but optimal outcomes are associated with higher doses of 5-6 million cells/kg [1] [2].
Table 1: Mobilization Targets and Challenges
| Concept | Description | Clinical Significance |
|---|---|---|
| Poor Mobilizer | Inability to collect ≥ 2 × 106 CD34+ cells/kg [3] | Prevents patient from proceeding to potentially curative ASCT |
| Optimal Yield | Collection of 5–6 × 106 CD34+ cells/kg [1] | Associated with improved engraftment and survival [2] |
| Mobilization Failure | 10-30% of patients with G-CSF-based regimens [1] | Significant challenge in NHL and MM |
Granulocyte colony-stimulating factor (G-CSF), the long-standing standard mobilization agent, fails to collect optimal HSPC numbers in 40-50% of patients with multiple myeloma even after multiple days of injections and apheresis procedures [2].
This compound is a novel, high-affinity cyclic peptide antagonist of the CXCR4 receptor [4] [5]. It is approved in combination with filgrastim (G-CSF) to mobilize HSPCs for collection and subsequent autologous transplantation in patients with multiple myeloma [6] [4].
Table 2: Agent Comparison - Efficacy and Clinical Use
| Agent | Mechanism of Action | Key Efficacy Data (in combination with G-CSF) | Common Adverse Events |
|---|---|---|---|
| This compound | CXCR4 antagonist (high affinity, long receptor occupancy) [2] [5] | 92.5% collected ≥6×106 CD34+ cells/kg in ≤2 aphereses [2] [7]. 88.8% achieved this in 1 apheresis [2]. | Injection site reactions (pain, erythema, pruritus), flushing, back pain [6] [2] |
| Plerixafor | CXCR4 antagonist (lower affinity, shorter-acting) [1] [5] | 15-35% unable to collect optimal HSPC numbers despite multiple injections/apheresis [2]. | Gastrointestinal issues, injection site reactions [5] |
| G-CSF alone | Upregulates proteolytic enzymes, downregulates SDF-1 in bone marrow [1] | ~26.2% collected ≥6×106 CD34+ cells/kg in ≤2 aphereses [2]. | Bone pain, risk of splenic rupture, unsafe in sickle cell disease [1] |
Key Differentiating Factors:
The mechanism of hematopoietic stem cell mobilization centers on the CXCR4/CXCL12 axis. CXCR4 is a receptor expressed on HSPCs, while its ligand, CXCL12 (also known as SDF-1), is produced by bone marrow stromal cells. Their interaction is a primary mechanism retaining HSPCs within the bone marrow niche [1] [4].
The following diagram illustrates the signaling pathway and how mobilizing agents disrupt it.
G-CSF works indirectly by reducing CXCL12 levels and increasing enzymes that cleave retention molecules [1]. In contrast, CXCR4 inhibitors like this compound and plerixafor act directly by binding to the CXCR4 receptor on HSPCs, blocking the CXCL12 binding site and thus inhibiting the retention signal [1] [4]. This compound's higher affinity and longer receptor occupancy (>48-72 hours) result in more potent and sustained mobilization compared to other agents [2] [5].
The primary evidence for this compound's efficacy comes from the phase 3 GENESIS trial (NCT03246529) [2] [7]. The following workflow summarizes the core study design.
Key Methodological Details:
For researchers and drug development professionals, the data on this compound highlights several key points: